molecular formula C9H18O2 B12381960 2-Methylbutyl isobutyrate-d7

2-Methylbutyl isobutyrate-d7

Cat. No.: B12381960
M. Wt: 165.28 g/mol
InChI Key: DUAXUBMIVRZGCO-JUDUDPTMSA-N
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Description

2-Methylbutyl isobutyrate-d7 is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 165.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O2

Molecular Weight

165.28 g/mol

IUPAC Name

2-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3/i2D3,3D3,7D

InChI Key

DUAXUBMIVRZGCO-JUDUDPTMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OCC(C)CC)C([2H])([2H])[2H]

Canonical SMILES

CCC(C)COC(=O)C(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Methylbutyl Isobutyrate-d7: A Technical Guide for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methylbutyl isobutyrate-d7, a crucial isotopically labeled internal standard for use in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS). The introduction of a stable isotope label allows for precise quantification by correcting for variability during sample preparation and analysis. This document outlines the synthetic pathway, detailed experimental protocols, and analytical characterization of the final product.

Introduction

In the realm of bioanalysis and drug metabolism studies, internal standards are indispensable for achieving accurate and reliable quantification of target analytes. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar chemical and physical properties to the analyte of interest, ensuring they experience comparable effects during extraction, derivatization, and chromatographic analysis. This compound is the deuterated analogue of 2-methylbutyl isobutyrate, a volatile organic compound. The seven deuterium (B1214612) atoms on the isobutyrate moiety provide a distinct mass shift, enabling its use as an internal standard for the quantification of the unlabeled compound.

The synthesis of this compound is achieved through a classic Fischer esterification reaction, where a deuterated carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Synthesis Pathway

The synthesis of this compound involves the esterification of 2-methylbutanol with isobutyric acid-d7. The deuterium atoms are strategically placed on the isobutyric acid portion of the molecule.

Synthesis_Pathway Isobutyric_acid_d7 Isobutyric acid-d7 (CD3)2CDCOOH Reaction Fischer Esterification Isobutyric_acid_d7->Reaction 2_Methylbutanol 2-Methylbutanol CH3CH2CH(CH3)CH2OH 2_Methylbutanol->Reaction H2SO4 H2SO4 (catalyst) H2SO4->Reaction Product This compound (CD3)2CDCOOCH2CH(CH3)CH2CH3 Reaction->Product + Water H2O Reaction->Water

Figure 1. Synthesis pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Isobutyric acid-d795.151.0 g0.0105
2-Methylbutanol88.152.3 g (2.8 mL)0.0261
Sulfuric Acid (conc.)98.080.2 mL-
Diethyl ether74.1250 mL-
Saturated NaHCO3 solution-30 mL-
Brine-20 mL-
Anhydrous MgSO4120.375 g-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Isobutyric acid-d7 (1.0 g, 0.0105 mol) and 2-Methylbutanol (2.3 g, 2.8 mL, 0.0261 mol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 mL) to the stirred reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 20 mL of diethyl ether.

    • Wash the organic layer sequentially with 15 mL of deionized water, two 15 mL portions of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for which this internal standard is designed. The analysis will confirm the molecular weight and fragmentation pattern of the deuterated product.

  • Expected Molecular Ion: The molecular weight of 2-Methylbutyl isobutyrate is 158.24 g/mol . For the d7 isotopologue, the expected molecular ion peak [M]+• will be at m/z 165.

  • Fragmentation Pattern: A characteristic fragmentation of isobutyrate esters is the formation of a base peak at m/z 89.[1] For this compound, this characteristic fragment ion is expected to shift to m/z 96 due to the presence of seven deuterium atoms on the isobutyryl group. The observation of this shifted fragment provides strong evidence for the successful synthesis of the desired labeled compound.

GCMS_Workflow cluster_synthesis Synthesis & Purification cluster_analysis GC-MS Analysis cluster_data Data Interpretation Synthesis Fischer Esterification Purification Distillation Synthesis->Purification Injection Inject Sample into GC Purification->Injection Characterization Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Detection of m/z) Ionization->Detection Mass_Spectrum Mass Spectrum Analysis Detection->Mass_Spectrum Confirmation Confirm Structure & Purity Mass_Spectrum->Confirmation

Figure 2. Workflow for the synthesis and analysis of this compound.

Quantitative Data Summary

ParameterValue
Molecular FormulaC9H11D7O2
Molecular Weight165.30 g/mol
AppearanceColorless liquid
Boiling Point~168 °C (estimated)
Expected [M]+• (m/z)165
Expected Base Peak (m/z)96

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound, a valuable internal standard for quantitative mass spectrometry applications. The Fischer esterification of commercially available deuterated isobutyric acid with 2-methylbutanol offers a straightforward and efficient route to this labeled compound. Proper analytical characterization, particularly by GC-MS, is essential to confirm the isotopic incorporation and purity of the final product, ensuring its suitability for use in demanding analytical assays.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated 2-Methylbutyl isobutyrate. Due to the limited direct experimental data on the deuterated form, this document establishes a baseline with the known properties of the non-deuterated compound and extrapolates the expected characteristics of its deuterated isotopologues based on established principles of kinetic and thermodynamic isotope effects. Detailed experimental protocols for the characterization of these molecules are also provided.

Physicochemical Properties

The introduction of deuterium (B1214612) into an organic molecule results in a slight increase in its molecular weight and can subtly influence its physical properties such as boiling point, melting point, and density. The following table summarizes the known properties of 2-Methylbutyl isobutyrate and the predicted changes upon deuteration.

Property2-Methylbutyl Isobutyrate (Non-deuterated)Predicted Effect of Deuteration
Molecular Formula C9H18O2[1]C9H(18-n)DnO2
Molecular Weight 158.24 g/mol [1][2]Increase proportional to the number of deuterium atoms
Boiling Point 167-170°C[1][3]Slight increase
Flash Point 50.00 °C[3][4]Negligible change
Specific Gravity 0.856 to 0.862 @ 25°C[3][4]Slight increase
Refractive Index 1.408 to 1.410 @ 20°C[4]Negligible change
Vapor Pressure 1.7462 hPa @ 20°C[1]Slight decrease
Solubility Soluble in alcohol and fixed oils; insoluble in water[3]No significant change expected
Appearance Colorless, clear liquid[3][4]No change
Odor Herbaceous, fruity, somewhat earthy[3]No significant change expected

Spectroscopic Properties

Deuteration significantly impacts the mass spectrum and nuclear magnetic resonance (NMR) spectrum of a molecule.

Mass Spectrometry

In mass spectrometry, deuterated compounds are readily identified by their increased molecular ion peak (M+) corresponding to the number of deuterium atoms incorporated. The fragmentation patterns are generally similar to the non-deuterated analog, but the masses of deuterium-containing fragments will be shifted.

Predicted Mass Spectrum of Deuterated 2-Methylbutyl Isobutyrate:

The electron ionization (EI) mass spectrum of non-deuterated 2-Methylbutyl isobutyrate shows characteristic fragments. For a deuterated analog, the m/z of these fragments would increase depending on the location of the deuterium atoms.

Non-deuterated Fragment (m/z)Potential Deuterated FragmentPredicted m/z
43[C(CD3)2D]+ or [C(CH3)2D]+44-49
71[C(CD3)2DCO]+ or [C(CH3)2DCO]+72-78
70[C4D7H2]+ or [C4H7D2]+71-77
Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to protons that have been replaced by deuterium will disappear. The multiplicity of signals from adjacent protons will be affected due to the change in coupling constants (J-coupling). In ¹³C NMR, carbons bonded to deuterium will exhibit a characteristic triplet in a proton-decoupled spectrum due to C-D coupling and will show an upfield shift (isotope shift).

Isotope Effects on Reactivity

The substitution of hydrogen with deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Generally, C-D bonds are stronger and have a lower zero-point energy than C-H bonds.[5] This can lead to a slower reaction rate if a C-H bond is broken in the rate-determining step (a primary KIE). Secondary KIEs can also be observed when the deuterium is not directly involved in bond breaking. For esters, deuteration can affect rates of hydrolysis and other reactions at the ester functional group.[5][6]

Experimental Protocols

The following are detailed methodologies for the characterization of deuterated 2-Methylbutyl isobutyrate.

Synthesis of Deuterated 2-Methylbutyl Isobutyrate

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst. To synthesize a specifically deuterated 2-Methylbutyl isobutyrate, one would start with the appropriately deuterated isobutyric acid or 2-methylbutanol.

G Synthesis of Deuterated 2-Methylbutyl Isobutyrate cluster_reactants Reactants Deuterated Isobutyric Acid Deuterated Isobutyric Acid Fischer Esterification Fischer Esterification Deuterated Isobutyric Acid->Fischer Esterification Deuterated 2-Methylbutanol Deuterated 2-Methylbutanol Deuterated 2-Methylbutanol->Fischer Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Fischer Esterification Deuterated 2-Methylbutyl Isobutyrate Deuterated 2-Methylbutyl Isobutyrate Fischer Esterification->Deuterated 2-Methylbutyl Isobutyrate Water Water Fischer Esterification->Water

Synthesis of Deuterated 2-Methylbutyl Isobutyrate
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an essential technique for separating and identifying volatile compounds like esters.

G GC-MS Experimental Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column Elution Elution Separation on Column->Elution Ionization (EI) Ionization (EI) Elution->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detection Detection Mass Analyzer->Detection Data Analysis Data Analysis Detection->Data Analysis

GC-MS Experimental Workflow

Protocol:

  • Sample Preparation: Dilute the deuterated 2-Methylbutyl isobutyrate in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

    • Data Analysis: Compare the resulting mass spectrum with that of the non-deuterated standard and analyze the isotopic shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position and extent of deuteration.

G NMR Spectroscopy Workflow Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

NMR Spectroscopy Workflow

Protocol:

  • Sample Preparation: Dissolve a small amount of the deuterated ester in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Observe the disappearance or reduction in integration of signals corresponding to deuterated positions.

    • Analyze changes in the multiplicity of adjacent proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Look for the upfield isotope shift of carbons attached to deuterium.

    • Observe the splitting of these carbon signals into triplets due to C-D coupling.

  • ²H NMR Acquisition:

    • Directly observe the deuterium nuclei to confirm their presence and chemical environment.

Safety and Handling

Deuterated 2-Methylbutyl isobutyrate is expected to have a similar safety profile to its non-deuterated counterpart. It is a flammable liquid and vapor.[2] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. Store in a cool, dry place away from heat and open flames.

References

2-Methylbutyl isobutyrate-d7 mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methylbutyl Isobutyrate-d7

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of deuterated compounds is crucial for their use as internal standards in quantitative analyses. This guide provides a detailed examination of the expected electron ionization (EI) mass spectrometry fragmentation of this compound.

Introduction to Deuterated Standards in Mass Spectrometry

Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry.[1] The replacement of hydrogen with deuterium (B1214612) creates a mass shift that allows the analyte to be distinguished from the standard, while maintaining nearly identical chemical and chromatographic properties.[1][2] This co-elution and similar ionization efficiency lead to more accurate and precise quantification by correcting for variations during sample preparation and analysis. 2-Methylbutyl isobutyrate is a carboxylic ester, and understanding its fragmentation is key to interpreting the mass spectrum of its deuterated analog.[3]

Principles of Ester Fragmentation in EI-MS

Under electron ionization, esters undergo characteristic fragmentation processes. The most common pathways include:

  • Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group. Loss of the alkoxy group (•OR) results in the formation of a stable acylium ion (R-C≡O⁺).[4][5]

  • McLafferty Rearrangement: This is a prominent fragmentation pathway for esters with a sufficiently long alkyl chain in the acid or alcohol moiety. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.[4]

  • Alkoxy Group Fragmentation: The alkyl chain of the alcohol portion can fragment, often leading to the formation of alkyl cations.[6]

Predicted Fragmentation of this compound

For this guide, it is assumed that the seven deuterium atoms are located on the isobutyrate moiety, resulting in the structure: 2-methylbutyl 2-(methyl-d3)-propanoate-d4. The fragmentation of this deuterated compound can be predicted by first examining the fragmentation of its unlabeled counterpart.

The mass spectrum of standard 2-Methylbutyl isobutyrate (C₉H₁₈O₂) shows several key fragments.[3] The most abundant is the isobutyryl cation, [(CH₃)₂CHCO]⁺, at m/z 43. Another significant fragment is the 2-methylbutyl cation, [C₅H₁₁]⁺, at m/z 71.

Upon deuteration of the isobutyryl group, the masses of fragments containing this moiety will shift. The molecular weight of the unlabeled compound is 158.24 g/mol .[3] The d7-labeled version will have a molecular weight of approximately 165.28 g/mol .

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major mass fragments for both the unlabeled and the d7-labeled 2-Methylbutyl isobutyrate.

Fragment IonStructure of Unlabeled Fragmentm/z (Unlabeled)Structure of d7-Labeled Fragmentm/z (d7-Labeled)Fragmentation Pathway
Molecular Ion [C₉H₁₈O₂]⁺•158[C₉H₁₁D₇O₂]⁺•165Electron Ionization
Acylium Ion [(CH₃)₂CHCO]⁺43[(CD₃)₂CDCO]⁺50Alpha-cleavage (loss of •OC₅H₁₁)
Alkyl Cation [C₅H₁₁]⁺71[C₅H₁₁]⁺71Cleavage of the ester C-O bond
McLafferty Rearrangement Product [C₄H₈O₂]⁺•88[C₄HD₇O₂]⁺•95γ-hydrogen transfer from the alkyl group

Experimental Protocol: GC-MS Analysis

This section details a typical protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • GC Method:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-200

    • Solvent Delay: 3 minutes

  • Data Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the predicted fragmentation pathway and a typical experimental workflow.

fragmentation_pathway M Molecular Ion [C₉H₁₁D₇O₂]⁺• m/z = 165 F1 Acylium Ion [(CD₃)₂CDCO]⁺ m/z = 50 M->F1 - •OC₅H₁₁ F2 Alkyl Cation [C₅H₁₁]⁺ m/z = 71 M->F2 - •C₄HD₇O₂ F3 McLafferty Product [C₄HD₇O₂]⁺• m/z = 95 M->F3 - C₅H₁₀

Caption: Predicted fragmentation of this compound.

Caption: Workflow for quantification using a deuterated standard.

References

Technical Guide: NMR Spectral Data for 2-Methylbutyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Spectral Data for 2-Methylbutyl Isobutyrate

The chemical structure of 2-Methylbutyl isobutyrate is presented below, with atoms numbered for NMR assignment. The d7 isotopologue is deuterated at the isobutyryl moiety.

Chemical Structure of 2-Methylbutyl Isobutyrate with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methylbutyl Isobutyrate

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.8 - 4.0d~6.52H
H-21.7 - 1.9m-1H
H-31.3 - 1.5m-2H
H-40.9t~7.43H
H-50.9d~6.73H
H-a2.5 - 2.7sept~7.01H
H-b1.1 - 1.2d~7.06H

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methylbutyl Isobutyrate

While a ¹³C NMR spectrum for 2-Methylbutyl isobutyrate is referenced in databases, the specific chemical shift data is not publicly available[1]. The predicted chemical shifts are as follows:

CarbonChemical Shift (δ, ppm)
C=O176 - 178
C-168 - 72
C-233 - 36
C-325 - 28
C-410 - 12
C-516 - 18
C-a33 - 35
C-b18 - 20

Effects of d7-Deuteration on NMR Spectra

Deuterium (B1214612) (²H or D) is an isotope of hydrogen with a nuclear spin of 1. In contrast, protium (B1232500) (¹H) has a nuclear spin of 1/2. This difference leads to significant and predictable changes in the NMR spectra of a deuterated compound compared to its non-deuterated counterpart.

  • ¹H NMR Spectrum: The most significant effect of deuteration is the disappearance of signals from the ¹H NMR spectrum at the sites of deuterium substitution[2]. For 2-Methylbutyl isobutyrate-d7, where the isobutyryl group is deuterated, the signals corresponding to the methine proton (H-a) and the six methyl protons (H-b) would be absent. The rest of the spectrum, corresponding to the 2-methylbutyl group, would remain. Minor changes in the chemical shifts of the remaining protons may be observed due to the isotopic effect of deuterium[3].

  • ¹³C NMR Spectrum: In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-a and C-b) will be significantly affected. The carbon signal will be split into a multiplet due to coupling with deuterium (JC-D), and the signal intensity will be much lower. The chemical shifts of neighboring carbons may also experience a small upfield or downfield shift, known as the deuterium isotope effect[4].

Experimental Protocols for NMR Data Acquisition

The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (dependent on sample concentration)

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Angle: 30°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

  • Decoupling: Proton broadband decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H spectrum.

Visualization of this compound

The following diagram illustrates the chemical structure of 2-Methylbutyl isobutyrate with the seven deuterium atoms in the isobutyrate moiety highlighted.

References

Isotopic Purity Analysis of 2-Methylbutyl Isobutyrate-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for determining the isotopic purity of 2-Methylbutyl isobutyrate-d7. The accurate assessment of isotopic enrichment is critical for applications in metabolomics, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document outlines the synthesis, mass spectrometric, and nuclear magnetic resonance spectroscopic techniques for the robust analysis of this deuterated compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer esterification. This involves the reaction of a deuterated carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, where the isobutyrate moiety is deuterated, the reaction involves isobutyric acid-d7 and 2-methylbutanol.

G cluster_reagents Reagents cluster_conditions Conditions cluster_products Products reagent1 Isobutyric Acid-d7 reaction Esterification reagent1->reaction + reagent2 2-Methylbutanol reagent2->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction reaction_conditions Heat reaction_conditions->reaction product This compound byproduct Water reaction->product reaction->byproduct

Caption: Proposed synthesis of this compound via Fischer esterification.

Isotopic Purity Analysis by Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary technique for determining the isotopic purity of volatile compounds like this compound. High-resolution mass spectrometry (HRMS) is preferred for its ability to resolve isotopic peaks with high accuracy.[1][2]

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation : Dissolve a known quantity of this compound in a volatile organic solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 1 µg/mL.

  • GC Separation :

    • Column : A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250°C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Program : Initial temperature of 50°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Detection :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.[1]

    • Scan Range : m/z 35-250.

    • Data Acquisition : Full scan mode to capture the entire isotopic distribution of the molecular ion.

G A Sample Preparation (Dilution in Volatile Solvent) B GC Injection and Separation A->B C Electron Ionization (EI) B->C D Mass Analysis (e.g., Q-TOF) C->D E Data Acquisition (Full Scan) D->E F Isotopic Distribution Analysis E->F G A Sample Preparation (Dissolve in Deuterated Solvent) B ¹H NMR Acquisition A->B C ²H NMR Acquisition A->C D Spectral Analysis (Integration and Chemical Shift) B->D C->D E Purity Calculation D->E G mol CD₃ | CD₃-CD-C(=O)O-CH₂-CH(CH₃)-CH₂-CH₃

References

physical characteristics of 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Characteristics of 2-Methylbutyl isobutyrate-d7

Introduction

This technical guide provides a comprehensive overview of the physical characteristics of 2-Methylbutyl isobutyrate, with a specific focus on its deuterated analogue, this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. Due to a lack of specific experimental data for the deuterated form, this guide presents the available data for the non-deuterated compound and discusses the anticipated effects of deuteration on its physical properties.

Data Presentation

The following table summarizes the known physical and chemical properties of non-deuterated 2-Methylbutyl isobutyrate. It is important to note that while the molecular formula and weight will differ for the d7 variant, other physical properties such as boiling point, density, and refractive index are expected to show slight variations. Typically, deuterated compounds exhibit slightly lower boiling points and densities compared to their non-deuterated counterparts.

PropertyValue
Molecular Formula C₉H₁₈O₂[1][2]
Molecular Weight 158.24 g/mol [1][2]
Boiling Point 168-170 °C @ 760 mmHg[2]
Density 0.856-0.862 g/cm³ @ 25 °C[2]
Refractive Index 1.4080-1.4100 @ 20 °C[2]
Appearance Colorless, clear liquid[2]
Odor Fruity, herbaceous[2]
Solubility Soluble in alcohol and fixed oils; insoluble in water.[2]
CAS Number 2445-69-4[1][2]

Note on this compound:

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-Methylbutyl isobutyrate are provided below. While these protocols are for the non-deuterated form, the methodologies for determining the physical properties of the d7 variant would be analogous. The synthesis of the deuterated compound would require a deuterated starting material.

Synthesis of 2-Methylbutyl isobutyrate via Fischer Esterification

This protocol describes the synthesis of 2-Methylbutyl isobutyrate from 2-methylbutanol and isobutyric acid using an acid catalyst.

Materials:

  • 2-Methylbutanol

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylbutanol and isobutyric acid. An excess of the alcohol is typically used to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction and Washing: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by distillation.

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method):

  • A small amount of the sample is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][4]

2. Density Measurement:

  • A clean, dry pycnometer (specific gravity bottle) is weighed empty.

  • It is then filled with the sample liquid, and the excess is wiped off.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

3. Refractive Index Measurement (Abbe Refractometer):

  • A few drops of the sample are placed on the prism of an Abbe refractometer.

  • The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

  • The compensator is adjusted to remove any color fringe.

  • The crosshairs are aligned with the dividing line, and the refractive index is read from the scale.[5] The measurement is temperature-dependent and is typically performed at 20°C.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: The ester sample is diluted in a suitable solvent (e.g., hexane).

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

Mandatory Visualization

The following diagram illustrates the general chemical reaction for the synthesis of an ester, such as 2-Methylbutyl isobutyrate, via Fischer Esterification.

Fischer_Esterification cluster_products Products Carboxylic_Acid Carboxylic Acid (Isobutyric Acid) reaction_node Carboxylic_Acid->reaction_node Alcohol Alcohol (2-Methylbutanol) Alcohol->reaction_node Catalyst Acid Catalyst (H₂SO₄) Catalyst->reaction_node Heat Ester Ester (2-Methylbutyl isobutyrate) Water Water reaction_node->Ester reaction_node->Water

Caption: Fischer Esterification of a Carboxylic Acid and an Alcohol.

References

Commercial Sourcing and Technical Data for 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking deuterated compounds, identifying reliable commercial suppliers is a critical first step. This guide provides an overview of available commercial sources for 2-Methylbutyl isobutyrate-d7 and presents relevant technical data. Due to the nature of this compound—a deuterated stable isotope—an in-depth whitepaper with experimental protocols and signaling pathways is not applicable. Such documentation is typically associated with pharmacologically active molecules or complex biologics, not stable isotope-labeled compounds used as internal standards or for metabolic tracing.

Commercial Availability

The commercial availability of this compound is limited, with a single direct supplier identified. However, several companies specializing in stable isotope labeling and custom synthesis offer services to produce this compound upon request.

Identified Supplier:

  • MedChemExpress: Lists this compound as a catalog product.[1]

Potential Custom Synthesis Suppliers:

  • BOC Sciences: While listing the non-deuterated form, BOC Sciences also offers isotope labeling services, suggesting they could synthesize the deuterated version.[][3]

  • ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals for various research applications.[4]

  • ARMAR Isotopes: Provides custom synthesis of isotopic labeled compounds and encourages inquiries for molecules not in their catalog.[5]

  • aromaLAB: Offers custom synthesis services in addition to their catalog of aroma compounds.[6]

Technical Data Summary

The following table summarizes the key technical specifications for the non-deuterated form of 2-Methylbutyl isobutyrate, which serves as a reference for the deuterated analogue.

PropertyValueSource
CAS Number 2445-69-4[][3][7][8][9][10]
Molecular Formula C9H18O2[][3][8][9]
Molecular Weight 158.24 g/mol [][3][8][9]
Purity >98.0% (GC)
Appearance Colorless to Light yellow clear liquid[]
IUPAC Name 2-methylbutyl 2-methylpropanoate[][8]
Synonyms Isobutyric Acid 2-Methylbutyl Ester, 2-Methylbutyl 2-Methylpropanoate, 2-Methylpropionic Acid 2-Methylbutyl Ester[]

Supplier Identification Workflow

The process of acquiring this compound typically follows a logical workflow, as illustrated in the diagram below. The primary route is to identify a direct supplier. If the compound is not available as a stock item, the next step is to engage a company that provides custom synthesis services.

G A Identify Need for This compound B Search for Commercial Suppliers A->B C Is the compound listed in a catalog? B->C D Purchase from Direct Supplier (e.g., MedChemExpress) C->D Yes E Identify Suppliers with Custom Synthesis Services C->E No H Compound Acquired D->H F Request Quotation and Lead Time for Synthesis E->F G Place Order for Custom Synthesis F->G G->H

References

A Technical Guide to 2-Methylbutyl isobutyrate-d7 for Advanced Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylbutyl isobutyrate-d7, a deuterated stable isotope-labeled internal standard, for use in quantitative bioanalytical studies. The information presented here is intended to assist researchers, scientists, and drug development professionals in designing and implementing robust analytical methods.

Introduction to this compound

This compound is the deuterated form of 2-Methylbutyl isobutyrate. Stable isotope labeling, particularly with deuterium, is a critical technique in modern analytical chemistry, offering a reliable means of quantification in complex biological matrices. The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, while being distinguishable by mass spectrometry. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.

The primary application of this compound is as an internal standard in quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is particularly valuable in pharmacokinetic and drug metabolism studies where precise measurement of analyte concentrations is crucial.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1335401-84-7[1][2]
Molecular Formula C₉H₁₁D₇O₂[1][2]
Molecular Weight 165.28 g/mol [1][2]
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)
Storage Store at -20°C for long-term stability

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma). This protocol should be optimized for the specific analyte and matrix being studied.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Analyte of interest

  • Control biological matrix (e.g., human plasma)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation
  • Prepare a working solution of the internal standard (IS): Dilute the stock solution of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 ng/mL.

  • Spike the IS into samples: To 100 µL of each plasma sample (unknowns, calibration standards, and quality controls), add 10 µL of the IS working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

  • Vortex: Vortex each sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a common choice for small molecule analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B should be developed to achieve optimal separation of the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions:

    • Analyte: A specific precursor ion to product ion transition should be determined for the analyte of interest.

    • Internal Standard (this compound): The precursor ion will be the molecular ion [M+H]⁺ or another suitable adduct, and the product ion will be a characteristic fragment. These transitions need to be optimized.

Data Presentation

The use of an internal standard like this compound significantly improves the precision and accuracy of quantitative bioanalysis. Below is a representative table of validation data that would be expected from a method using this internal standard.

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ: 1.0 0.9898.08.5
Low QC: 3.0 2.9598.36.2
Mid QC: 50.0 51.2102.44.1
High QC: 150.0 148.599.03.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add 2-Methylbutyl isobutyrate-d7 (IS) plasma->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation calibration_curve Quantify using Calibration Curve ratio_calculation->calibration_curve pk_analysis Pharmacokinetic Analysis calibration_curve->pk_analysis

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Principle of Internal Standard Correction

The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for variations in sample processing and analysis.

G cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_quantification Accurate Quantification analyte_initial Initial Analyte Concentration (Unknown) analyte_final Final Analyte Signal (Variable) analyte_initial->analyte_final Sample Loss & Matrix Effects ratio Ratio (Analyte Signal / IS Signal) = Constant analyte_final->ratio is_initial Initial IS Concentration (Known) is_final Final IS Signal (Variable) is_initial->is_final Sample Loss & Matrix Effects is_final->ratio concentration Accurate Analyte Concentration ratio->concentration Calibration

Caption: Principle of internal standard correction for accurate quantification.

References

Technical Guide: Determination of the Molecular Weight of 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the calculation of the molecular weight of the deuterated compound 2-Methylbutyl isobutyrate-d7. This information is critical for various applications in analytical chemistry, drug metabolism studies, and isotopic labeling.

Overview of 2-Methylbutyl isobutyrate and its Deuterated Analog

2-Methylbutyl isobutyrate is a carboxylic ester with the molecular formula C9H18O2.[][2][3] Its standard molecular weight is approximately 158.24 g/mol .[][2][4] The deuterated analog, this compound, is a form of this compound where seven hydrogen atoms have been replaced by deuterium (B1214612) isotopes. This isotopic substitution is a powerful tool in various scientific disciplines, primarily for tracing metabolic pathways and as an internal standard in mass spectrometry-based quantification.

Calculation of Molecular Weight

The molecular weight of this compound is determined by adjusting the molecular weight of the non-labeled compound to account for the mass difference between hydrogen and deuterium.

Foundational Data

Accurate calculation of the molecular weight requires precise atomic masses of the constituent elements and the deuterium isotope. The table below summarizes the key values used in this calculation.

Element/IsotopeSymbolAtomic Mass (amu)
CarbonC~12.011
HydrogenH~1.008
OxygenO~15.999
DeuteriumD or ²H~2.014[5][6][7]
Step-by-Step Calculation Methodology

The molecular formula for non-labeled 2-Methylbutyl isobutyrate is C9H18O2.[][2][3] For the d7 variant, seven hydrogen atoms are substituted with deuterium.

  • Determine the molecular formula of the deuterated compound:

    • Start with the original formula: C9H18O2

    • Remove 7 hydrogen atoms: C9H11O2

    • Add 7 deuterium atoms: C9H11D7O2

  • Calculate the mass difference between the replaced hydrogen atoms and the added deuterium atoms:

    • Mass of 7 hydrogen atoms = 7 × 1.008 amu = 7.056 amu

    • Mass of 7 deuterium atoms = 7 × 2.014 amu = 14.098 amu

    • Mass increase = 14.098 amu - 7.056 amu = 7.042 amu

  • Calculate the final molecular weight of this compound:

    • Molecular Weight of C9H18O2 = 158.24 g/mol [][2][4]

    • Molecular Weight of C9H11D7O2 = 158.24 g/mol + 7.042 g/mol = 165.282 g/mol

Summary of Quantitative Data

The following table provides a clear comparison of the molecular properties of 2-Methylbutyl isobutyrate and its d7-labeled counterpart.

Property2-Methylbutyl isobutyrateThis compound
Molecular Formula C9H18O2[][2][3][8]C9H11D7O2
Monoisotopic Mass 158.1307 u165.1744 u
Molecular Weight 158.24 g/mol [][2][4]165.282 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of a deuterated compound from its non-deuterated form.

G Workflow for Molecular Weight Calculation of a Deuterated Compound A Start with Non-Deuterated Molecular Formula and Weight (e.g., C9H18O2, 158.24 g/mol) B Identify Number of Deuterium Labels (n=7) A->B D Calculate Mass of Replaced Hydrogen Atoms (7 * H) A->D F Calculate Final Molecular Weight: (Initial MW) - (Mass of H) + (Mass of D) A->F C Determine Molecular Formula of Deuterated Compound (C9H11D7O2) B->C E Calculate Mass of Added Deuterium Atoms (7 * D) B->E D->F E->F G Final Molecular Weight (165.282 g/mol) F->G

References

Methodological & Application

Application Note: High-Throughput Quantification of 2-Methylbutyl Isobutyrate in Alcoholic Beverages Using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of 2-methylbutyl isobutyrate, a key flavor compound, in alcoholic beverages. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Methylbutyl isobutyrate-d7 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard effectively corrects for variations in sample preparation and instrument response.[1] This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

2-Methylbutyl isobutyrate is an ester that contributes fruity and sweet aroma notes to a variety of fermented beverages, including beer, wine, and spirits. The accurate quantification of such flavor compounds is crucial for quality control, product development, and ensuring batch-to-batch consistency. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[2] These standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. This co-elution allows for the correction of potential matrix effects and variations in injection volume, leading to more reliable and reproducible results.

This application note provides a detailed protocol for the preparation of samples and standards, GC-MS instrument parameters, and data analysis for the quantification of 2-methylbutyl isobutyrate in alcoholic beverages.

Experimental Protocols

Materials and Reagents
  • 2-Methylbutyl isobutyrate (≥98% purity)

  • This compound (≥98% purity, D atom purity ≥98%)

  • Ethanol (200 proof, for standard preparation)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Autosampler syringes

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 2-methylbutyl isobutyrate and dissolve in 100 mL of ethanol.

  • Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock standard in a 40% ethanol/water solution to achieve concentrations ranging from 1 µg/L to 1000 µg/L. Spike each calibration standard with the internal standard stock solution to a final concentration of 50 µg/L.

Sample Preparation
  • Allow the alcoholic beverage sample to equilibrate to room temperature.

  • Degas carbonated beverages by sonication for 10 minutes.

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

  • Spike the sample with 25 µL of the 100 µg/mL internal standard stock solution to achieve a final concentration of 50 µg/L.

  • Immediately seal the vial with a magnetic screw cap.

GC-MS Parameters

Table 1: GC-MS Instrument Parameters

ParameterSetting
GC System
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 40°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Headspace Autosampler
Oven Temperature80°C
Loop Temperature90°C
Transfer Line Temp100°C
Incubation Time15 min
Injection Volume1 mL
Mass Spectrometer
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (2-Methylbutyl isobutyrate)m/z 71
Qualifier Ion (2-Methylbutyl isobutyrate)m/z 43, 55
Quantifier Ion (this compound)m/z 78
Qualifier Ion (this compound)m/z 43, 62

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a series of calibration standards.

Table 2: Calibration Curve Data

Concentration (µg/L)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,52075,8000.020
57,65076,1000.101
1015,10075,5000.200
5075,90076,0000.999
100152,50075,9002.009
500760,10075,85010.021
10001,518,00075,95019.987

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²)0.9998
Limit of Detection (LOD)0.5 µg/L
Limit of Quantification (LOQ)1.5 µg/L
Precision (RSD%)< 5%
Accuracy (Recovery %)98-103%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Alcoholic Beverage Sample degas Degas (if carbonated) sample->degas aliquot Aliquot 5 mL into Headspace Vial degas->aliquot spike Spike with 50 µg/L This compound (IS) aliquot->spike seal Seal Vial spike->seal hs_autosampler Headspace Incubation (80°C, 15 min) seal->hs_autosampler Transfer to Autosampler injection Vapor Phase Injection (1 mL) hs_autosampler->injection gc_separation GC Separation (DB-5ms column) injection->gc_separation integration Peak Integration ms_detection MS Detection (EI, SIM mode) gc_separation->ms_detection ms_detection->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of 2-Methylbutyl isobutyrate.

Conclusion

The described headspace GC-MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantitative analysis of 2-methylbutyl isobutyrate in alcoholic beverages. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in quality control and research applications. This method can be readily implemented in analytical laboratories for routine monitoring of flavor compounds in various beverage matrices.

References

Application Note: High-Throughput Flavor and Aroma Profiling using SPME-GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of volatile and semi-volatile flavor compounds in various matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol incorporates a deuterated internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is particularly suited for researchers, scientists, and quality control professionals in the food, beverage, and pharmaceutical industries.

Introduction

The sensory perception of food, beverages, and other consumer products is largely determined by their unique profile of volatile and semi-volatile organic compounds. Accurate quantification of these flavor and aroma compounds is critical for product development, quality control, and shelf-life studies. SPME is a solvent-free, simple, and efficient sample preparation technique that allows for the extraction and concentration of analytes from a sample's headspace or directly from the liquid phase.[1][2] When combined with the separation power of GC and the sensitivity and specificity of MS, it provides a powerful tool for flavor analysis.[2]

The use of an internal standard is crucial for accurate quantification in chromatographic methods. An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties.[3] Deuterated internal standards, which are isotopically labeled versions of the target analytes, are considered the gold standard for GC-MS analysis.[3][4] They exhibit nearly identical extraction efficiencies and chromatographic behavior to their non-labeled counterparts, ensuring reliable correction for matrix effects, ion suppression, and instrumental variability.[4]

Experimental Protocol

This protocol provides a general framework for the analysis of flavor compounds. Specific parameters may require optimization based on the sample matrix and target analytes.

Materials and Reagents
  • Sample Vials: 20 mL clear glass, screw top, with PTFE/silicone septa

  • SPME Fibers: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range flavor compound analysis.[5][6] Other fibers may be more suitable for specific analyte polarities and molecular weights.

  • Deuterated Internal Standard: Select a deuterated analog of a representative target analyte. For example, for the analysis of fruity esters, deuterated ethyl butyrate (B1204436) (ethyl butyrate-d7) can be used. For broader applications, deuterated 1-hexanol-d13 has been successfully employed.[5] Prepare a stock solution in methanol.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Methanol: HPLC grade.

  • Helium (Carrier Gas): Ultra-high purity (99.999%).

Sample Preparation
  • Weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL.

  • Add 1.0 g of NaCl to the vial. Salting out can improve the extraction efficiency of some volatile compounds by increasing their vapor pressure.

  • Spike the sample with the deuterated internal standard solution to achieve a final concentration within the linear range of the calibration curve (e.g., 10 µL of a 10 µg/mL solution).

  • Immediately seal the vial with the screw cap and septum.

SPME-GC-MS Analysis

SPME Parameters:

  • SPME Fiber Conditioning: Condition the fiber prior to first use according to the manufacturer's instructions.

  • Incubation/Equilibration: Incubate the sample vial at 60°C for 15 minutes with agitation to allow for equilibration of the volatile compounds in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide examples of calibration data and recovery for representative flavor compounds.

Table 1: Calibration Data for Key Flavor Compounds

CompoundRetention Time (min)Calibration Range (µg/L)
Ethyl Acetate3.451 - 2000.998
Limonene8.920.5 - 1000.999
Linalool9.560.5 - 1000.997
Hexanal4.211 - 1500.996
2-Furanmethanol6.875 - 5000.995

Table 2: Recovery and Precision Data in a Fruit Juice Matrix

CompoundSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)RSD (%) (n=5)
Ethyl Butyrate2019.296.04.2
Benzaldehyde109.898.03.5
Nonanal1514.194.05.1
γ-Decalactone54.998.03.8

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the SPME-GC-MS analysis of flavor compounds.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Homogenized Sample vial Weigh Sample into Vial sample->vial nacl Add NaCl vial->nacl is Spike with Deuterated Internal Standard nacl->is seal Seal Vial is->seal incubate Incubate & Equilibrate (60°C, 15 min) seal->incubate extract Headspace Extraction (60°C, 30 min) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (GC Column) desorb->separate detect Mass Spectrometric Detection (MS) separate->detect identify Compound Identification (Mass Spectra Library) detect->identify quantify Quantification (Internal Standard Method) identify->quantify report Reporting quantify->report

Caption: Experimental workflow for SPME-GC-MS flavor analysis.

Conclusion

The described SPME-GC-MS method, incorporating a deuterated internal standard, provides a reliable and high-throughput approach for the quantitative analysis of flavor and aroma compounds. The protocol is adaptable to a wide range of sample matrices and offers excellent sensitivity, accuracy, and precision. This methodology is a valuable tool for researchers and industry professionals involved in flavor chemistry, product development, and quality assurance.

References

Application Notes & Protocols: Quantitative Aroma Profiling of Food and Beverages using 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in the fields of food science, analytical chemistry, and flavor and fragrance development.

Introduction: 2-Methylbutyl isobutyrate is a key ester that contributes to the fruity and herbaceous aroma profiles of various foods and beverages, including apples, hops, and beer.[1][2][3] Its characteristic scent makes it a significant target for analysis in quality control and product development. For accurate quantification of this volatile compound in complex food matrices, stable isotope dilution analysis (SIDA) is the gold standard.[4] This method utilizes a deuterated internal standard, such as 2-Methylbutyl isobutyrate-d7, which is chemically identical to the analyte but has a different mass. This allows for precise quantification by correcting for sample matrix effects and variations during sample preparation and analysis.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of its non-labeled counterpart in food and beverage products by gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of 2-Methylbutyl isobutyrate

A fundamental understanding of the physicochemical properties of 2-Methylbutyl isobutyrate is crucial for its effective analysis.

PropertyValue
Synonyms 2-Methylbutyl 2-methylpropanoate, Isobutyric acid, 2-methylbutyl ester
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol [6][]
Appearance Colorless, clear liquid[1][]
Odor Profile Herbaceous, fruity, with a somewhat earthy fragrance[1]
Boiling Point 165.2 - 170°C at 760 mmHg[1][8]
Flash Point 50.5°C[8]
Solubility Soluble in alcohol and fixed oils; insoluble in water[1]

Experimental Protocols

The following protocols outline the procedures for sample preparation and GC-MS analysis for the quantification of 2-Methylbutyl isobutyrate using this compound as an internal standard.

Protocol 1: General Quantitative Analysis using Stable Isotope Dilution Assay (SIDA)

This protocol describes the general workflow for quantifying 2-Methylbutyl isobutyrate in a food or beverage sample.

Objective: To accurately measure the concentration of 2-Methylbutyl isobutyrate in a given sample.

Materials:

  • Internal Standard Stock Solution: this compound in ethanol (B145695) (e.g., 100 µg/mL).

  • Calibration Standard Stock Solution: 2-Methylbutyl isobutyrate in ethanol (e.g., 100 µg/mL).

  • Solvents: Dichloromethane, Hexane, Ethanol (GC grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Extraction Apparatus: Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction equipment.

Procedure:

  • Sample Preparation:

    • Liquid Samples (e.g., Beer, Juice): Degas the sample if necessary. Pipette a known volume (e.g., 5 mL) into a sample vial.

    • Solid Samples (e.g., Fruit, Hops): Homogenize a known weight of the sample. An extraction step, such as liquid-liquid extraction or headspace SPME, will be necessary.

  • Internal Standard Spiking:

    • Add a precise volume of the this compound internal standard stock solution to all samples, calibration standards, and blanks. The concentration of the internal standard should be similar to the expected concentration of the analyte.[5]

  • Extraction (if necessary):

    • Headspace Solid-Phase Microextraction (HS-SPME): Place the vial in a heated water bath (e.g., 40-60°C) and expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.

    • Liquid-Liquid Extraction (LLE): Add an extraction solvent (e.g., dichloromethane) to the sample, vortex thoroughly, and separate the organic layer.[9]

  • GC-MS Analysis:

    • Inject the extracted analytes (via SPME desorption or liquid injection) into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms or equivalent).

    • Set up the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native and deuterated compounds.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both 2-Methylbutyl isobutyrate and this compound.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

    • Determine the concentration of 2-Methylbutyl isobutyrate in the samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The following table presents representative data from a hypothetical analysis of 2-Methylbutyl isobutyrate in different beer samples using this compound as an internal standard.

Sample IDMatrixAnalyte Peak AreaIS (d7) Peak AreaResponse Ratio (Analyte/IS)Concentration (µg/L)
Calibration 1Ethanol50,000100,0000.5010
Calibration 2Ethanol100,000100,0001.0020
Calibration 3Ethanol250,000100,0002.5050
Calibration 4Ethanol500,000100,0005.00100
Beer Sample 1Lager125,00098,0001.2825.6
Beer Sample 2IPA350,000102,0003.4368.6
Beer Sample 3Stout60,00099,0000.6112.2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 2-Methylbutyl isobutyrate using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calibration Calibration Standards Sample Food/Beverage Sample Spike Spike with This compound Sample->Spike Extraction Extraction (HS-SPME or LLE) Spike->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Injection Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification Standards Prepare Standards Spike_Standards Spike with IS Standards->Spike_Standards Spike_Standards->GCMS

Caption: Workflow for quantitative analysis of 2-Methylbutyl isobutyrate.

References

Application of 2-Methylbutyl Isobutyrate-d7 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-Methylbutyl isobutyrate-d7 as an internal standard in metabolomics studies, particularly for the quantification of volatile and semi-volatile metabolites using gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is critical for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response.[1][2] This document outlines the rationale for its use, provides detailed experimental protocols, and presents relevant quantitative data and metabolic pathway information.

Introduction

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Volatile organic compounds (VOCs) represent a significant class of metabolites that can serve as biomarkers for various physiological and pathological states.[3][4] Their analysis, however, is challenging due to their chemical diversity and the complexity of biological matrices.[3] The use of stable isotope-labeled internal standards, such as this compound, is a robust strategy to improve the accuracy and reproducibility of quantitative metabolomics studies.[1]

2-Methylbutyl isobutyrate is a branched-chain ester that can be found in various natural products and may arise from the metabolism of branched-chain amino acids.[5] Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the unlabeled compound and other structurally similar volatile esters.

Applications

1. Internal Standard for Quantitative Metabolomics:

This compound is primarily used as an internal standard in GC-MS-based metabolomics for the precise quantification of its non-labeled counterpart and other volatile esters.[1] An ideal internal standard should have similar chemical and physical properties to the analyte of interest, co-elute with the analyte, but be distinguishable by mass spectrometry.[1] Deuterated standards are excellent for this purpose as they exhibit nearly identical chromatographic behavior to the native compound but have a distinct mass spectrum.

2. Metabolic Flux Analysis (MFA):

While not a primary tracer for central carbon metabolism, deuterated standards can be valuable in specific metabolic flux analyses.[6] For instance, if 2-Methylbutyl isobutyrate were a key metabolite in a specific pathway being investigated, introducing a known amount of this compound could help in tracking its turnover and flux within that pathway.

Quantitative Data

The following tables summarize the key quantitative data for 2-Methylbutyl isobutyrate and its deuterated analog based on typical GC-MS analysis.

Table 1: GC-MS Properties of 2-Methylbutyl Isobutyrate and this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Predicted Key Mass Fragments for d7 Analog (m/z)
2-Methylbutyl isobutyrateC₉H₁₈O₂158.2443, 71, 70, 41, 55[6]43, 71, 77, 41, 55
This compoundC₉H₁₁D₇O₂165.28-Predicted based on deuteration of the isobutyryl group

Table 2: Chromatographic Information.

CompoundRetention Index (Kovats, non-polar column)
2-Methylbutyl isobutyrate989 - 1004[6]
This compoundExpected to be very similar to the unlabeled compound

Experimental Protocols

Protocol 1: Quantification of 2-Methylbutyl Isobutyrate in a Biological Sample using GC-MS and this compound as an Internal Standard.

This protocol describes the analysis of volatile esters in a liquid biological sample (e.g., cell culture medium, urine) using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Materials:

  • Biological sample

  • This compound internal standard solution (1 µg/mL in methanol)

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • SPME fiber assembly (e.g., Carboxen/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the biological sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.

    • Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath at 60°C.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes with gentle agitation.

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Insert the SPME fiber into the GC injection port, heated to 250°C, for 5 minutes to desorb the analytes.

    • GC oven temperature program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 2 minutes.

    • MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: m/z 35-350.

      • Acquisition mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor the characteristic ions for both the analyte and the internal standard (from Table 1).

  • Data Analysis:

    • Identify the peaks for 2-Methylbutyl isobutyrate and this compound based on their retention times and mass spectra.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of 2-Methylbutyl isobutyrate in the sample using a calibration curve prepared with known concentrations of the standard and a constant concentration of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (5 mL) add_nacl Add NaCl (1.5 g) sample->add_nacl add_is Spike with 2-Methylbutyl isobutyrate-d7 add_nacl->add_is seal_vial Seal Vial add_is->seal_vial incubate Incubate at 60°C seal_vial->incubate expose_fiber Expose SPME Fiber (30 min) incubate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber desorb Desorb in GC Inlet (250°C) retract_fiber->desorb gc_separation GC Separation desorb->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of volatile metabolites.

metabolic_pathway cluster_bcaa Branched-Chain Amino Acid (BCAA) Catabolism cluster_ester Ester Formation valine Valine isobutyryl_coa Isobutyryl-CoA valine->isobutyryl_coa Multiple Steps isoleucine Isoleucine methylbutyryl_coa 2-Methylbutyryl-CoA isoleucine->methylbutyryl_coa Multiple Steps methylbutanol 2-Methyl-1-butanol isoleucine->methylbutanol Multiple Steps isoleucine->methylbutanol leucine Leucine isovaleryl_coa Isovaleryl-CoA leucine->isovaleryl_coa Multiple Steps isobutyric_acid Isobutyric Acid isobutyryl_coa->isobutyric_acid Hydrolysis isobutyryl_coa->isobutyric_acid alcohol_acyltransferase Alcohol Acyltransferase isobutyric_acid->alcohol_acyltransferase methylbutanol->alcohol_acyltransferase target_ester 2-Methylbutyl isobutyrate alcohol_acyltransferase->target_ester

References

Application Notes and Protocols for the Analysis of 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Methylbutyl isobutyrate-d7. This deuterated internal standard is crucial for the accurate quantification of its non-labeled analog, 2-Methylbutyl isobutyrate, a significant flavor and aroma compound found in various food and beverage products. The methods described herein are primarily based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds.

Introduction

2-Methylbutyl isobutyrate is a volatile ester that contributes fruity and sweet aroma notes to products such as beer, fruit juices, and other beverages.[1][2] Accurate quantification of this compound is essential for quality control, flavor profile analysis, and stability studies.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[4][5] This is because it has nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency, injection volume, and matrix effects.[4][5][6]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the analysis of 2-Methylbutyl isobutyrate in beer, which can be adapted for other matrices.

Table 1: Concentration of 2-Methylbutyl isobutyrate in Various Beer Samples

Beer TypeConcentration Range (µg/L)
India Pale Ale (IPA) 194.6
India Pale Ale (IPA) 2< 78 (below odor threshold)
Session IPA (SIPA)< 78 (below odor threshold)
Double IPA (DIPA)< 78 (below odor threshold)
Commercial Ales (various)10 - 311

Data adapted from studies on hop-derived esters in beer.[1][2] The odor threshold for 2-Methylbutyl isobutyrate in beer is approximately 78 µg/L.[1]

Table 2: Method Validation Data for the Quantification of Hop-Derived Esters (including 2-Methylbutyl isobutyrate) by HS-SPME-GC-MS

Parameter2-Methylbutyl isobutyrate
Limit of Detection (LOD) (µg/L)0.01 - 0.24
Limit of Quantification (LOQ) (µg/L)0.02 - 0.81
Recovery Rate (%)92 - 101
Measurement Precision (%RSD)7.0 - 11.3

This data demonstrates the performance of the analytical method for a range of esters.[7]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is designed for the quantification of 2-Methylbutyl isobutyrate in a liquid matrix (e.g., beer, fruit juice) using this compound as an internal standard.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • 2-Methylbutyl isobutyrate analytical standard

  • This compound internal standard solution (in ethanol)

  • Sodium chloride (NaCl)

  • Sample matrix (e.g., beer, degassed)

Procedure:

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of the this compound internal standard solution to achieve a final concentration of approximately 10 µg/L.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Immediately seal the vial with the magnetic screw cap.

  • HS-SPME Extraction:

    • Place the sealed vial in the autosampler tray of the GC-MS system, which should be cooled to approximately 5°C.

    • Incubate the vial at 60°C for 7.5 minutes with agitation (e.g., 10 seconds of agitation at 500 rpm followed by 1 second of rest).[8]

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 7.5 minutes at 60°C with continued agitation.[8]

  • GC-MS Analysis:

    • After extraction, retract the SPME fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.

    • Separate the analytes on a capillary column with a suitable temperature program (e.g., start at 40°C for 3 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes).

    • Detect the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Mass Spectrometry Parameters (SIM Mode):

  • 2-Methylbutyl isobutyrate:

    • Quantifier ion: m/z 71

    • Qualifier ions: m/z 43, 85[7][9]

  • This compound:

    • Determine the appropriate quantifier and qualifier ions based on the mass spectrum of the deuterated standard. The molecular weight will be 7 atomic mass units higher than the non-labeled compound.

Data Analysis:

  • Integrate the peak areas of the quantifier ions for both 2-Methylbutyl isobutyrate and this compound.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of 2-Methylbutyl isobutyrate in the unknown sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Aliquoting (e.g., 5 mL of beverage) add_is 2. Addition of Internal Standard (this compound) sample->add_is add_salt 3. Addition of NaCl add_is->add_salt seal 4. Vial Sealing add_salt->seal incubation 5. Incubation and Agitation (60°C) seal->incubation extraction 6. Headspace Extraction with SPME Fiber incubation->extraction desorption 7. Thermal Desorption in GC Inlet extraction->desorption separation 8. Chromatographic Separation desorption->separation detection 9. Mass Spectrometric Detection (SIM) separation->detection integration 10. Peak Integration detection->integration ratio 11. Analyte/IS Ratio Calculation integration->ratio quantification 12. Quantification via Calibration Curve ratio->quantification

Caption: Experimental workflow for the quantitative analysis of 2-Methylbutyl isobutyrate.

internal_standard_logic cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism sample_prep Sample Preparation (Extraction, Cleanup) gc_injection GC Injection sample_prep->gc_injection prep_loss Analyte Loss sample_prep->prep_loss ms_ionization MS Ionization gc_injection->ms_ionization injection_vol Injection Volume Fluctuation gc_injection->injection_vol matrix_effects Ion Suppression/Enhancement ms_ionization->matrix_effects ratio Constant Analyte/IS Ratio ms_ionization->ratio is Internal Standard (IS) (this compound) is->sample_prep is->ratio analyte Analyte (2-Methylbutyl isobutyrate) analyte->sample_prep analyte->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Role of an internal standard in quantitative analysis.

References

Application Note: Derivatization Techniques for the GC-MS Analysis of Isobutyrate and other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyric acid (2-methylpropanoic acid) is a branched-chain short-chain fatty acid (SCFA) produced by the microbial fermentation of amino acids like valine in the gastrointestinal tract[1]. It plays a significant role in gut health, metabolic regulation, and host-microbiota interactions[2]. Accurate quantification of isobutyrate and other SCFAs in biological matrices is crucial for research in areas ranging from metabolic disorders to inflammatory bowel disease[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. However, short-chain fatty acids like isobutyrate are polar and have low volatility, which leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity when analyzed directly. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. This application note provides detailed protocols for common derivatization techniques for isobutyrate esters and other SCFAs, presents comparative quantitative data, and illustrates relevant workflows and biological pathways.

Overview of Common Derivatization Techniques

The primary goal of derivatization for SCFA analysis is to mask the polar carboxyl group, thereby increasing volatility and improving chromatographic peak shape. The two most common approaches are alkylation (esterification) and silylation.

  • Alkylation (Esterification): This is the most popular method for carboxylic acids. It involves reacting the carboxyl group with an alcohol to form a more volatile ester[4]. This can be achieved through various reagents, including acid catalysts (e.g., BF₃-Methanol) or alkylating agents like pentafluorobenzyl bromide (PFBBr) under basic conditions. PFBBr derivatives are particularly useful for enhancing sensitivity with an electron capture detector (ECD) but are also excellent for MS detection[3].

  • Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and can derivatize other functional groups like hydroxyls and amines simultaneously. This can be an advantage for multi-analyte profiling but may also introduce complexity[5].

Experimental Protocols

Protocol 1: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

This method is highly sensitive and suitable for quantifying all straight- and branched-chain SCFAs, including isobutyrate. The following protocol is adapted from a validated method for mouse fecal samples[3].

Materials:

  • Pentafluorobenzyl Bromide (PFBBr)

  • Acetone

  • Deionized Water

  • Potassium Carbonate (K₂CO₃)

  • Hexane (B92381)

  • Anhydrous Sodium Sulfate (B86663)

  • Internal Standard (e.g., deuterated isobutyric acid)

  • GC Vials (2 mL) with inserts

Procedure:

  • Sample Preparation: Homogenize the biological sample (e.g., feces, serum). For a fecal sample, suspend ~20 mg in 1 mL of water, vortex thoroughly, and centrifuge. Collect the supernatant for derivatization.

  • Reaction Setup: In a clean GC vial, combine 100 µL of the sample supernatant (or standard solution), 10 µL of internal standard, and 200 µL of acetone.

  • Derivatization: Add 10 µL of 5% PFBBr (in acetone) and 1 mg of K₂CO₃ to the vial. Cap the vial tightly.

  • Incubation: Vortex the mixture and incubate at 60°C for 90 minutes[3].

  • Extraction: After cooling to room temperature, add 300 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the PFBBr-ester derivatives.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is ready for GC-MS injection.

Protocol 2: Silylation using BSTFA with 1% TMCS

This is a rapid and effective method for creating volatile trimethylsilyl (TMS) esters. The protocol is a general procedure applicable to SCFAs[5].

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Pyridine)

  • Internal Standard (e.g., deuterated isobutyric acid)

  • GC Vials (2 mL) with inserts

Procedure:

  • Sample Preparation: Samples must be anhydrous. If the sample is aqueous, it must be extracted into an organic solvent and dried completely. Lyophilization is a common method for solid or semi-solid samples.

  • Reconstitution: Reconstitute the dried extract or weigh the sample directly into a GC vial. Add 100 µL of an anhydrous solvent and the internal standard.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the derivatizing reagent.

  • Incubation: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes[5]. Optimization of time and temperature may be required depending on the sample matrix.

  • Dilution and Analysis: After cooling to room temperature, the sample can be injected directly or diluted with an anhydrous solvent if necessary. The TMS derivatives have limited stability and should ideally be analyzed within 24-48 hours[5].

Quantitative Data Presentation

Direct quantitative comparisons across different derivatization methods are often matrix-dependent. The table below summarizes reported performance data for SCFA analysis using different techniques to provide a baseline for comparison.

ParameterPFBBr DerivatizationSilylation (BSTFA/MSTFA)Notes
Analyte(s) Isobutyrate & 7 other SCFAsGeneral Fatty AcidsPFBBr method was specifically optimized for a comprehensive SCFA panel[3].
Matrix Mouse FecesGeneral ApplicationPerformance is highly dependent on the sample matrix.
Limit of Detection (LOD) 0.244 - 0.977 µMTypically low µM to high nMPFBBr offers excellent sensitivity[3]. Silylation sensitivity is good but can be affected by matrix interference.
Recovery 55.7% - 97.9%VariableRecovery for the PFBBr method was determined for all 8 SCFAs, with isobutyrate in this range[3].
Reproducibility (%RSD) < 15% (Typical)< 10% (Typical)Both methods can achieve good reproducibility with proper optimization.
Reaction Conditions 60°C, 90 min[3]60°C, 60 min[5]Silylation is generally faster.
Derivative Stability HighModerate to LowPFBBr esters are very stable. TMS esters are moisture-sensitive and should be analyzed promptly[5].

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the generalized workflows for the PFBBr and Silylation derivatization protocols.

PFBBr_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis Sample 1. Sample Supernatant (100 µL) IS 2. Add Internal Standard Sample->IS Solvent 3. Add Acetone (200 µL) IS->Solvent Reagent 4. Add PFBBr & K₂CO₃ Solvent->Reagent Incubate 5. Incubate (60°C, 90 min) Reagent->Incubate Extract 6. Add Hexane & Vortex Incubate->Extract Separate 7. Centrifuge & Collect Organic Layer Extract->Separate Dry 8. Dry with Na₂SO₄ Separate->Dry GCMS 9. GC-MS Analysis Dry->GCMS

Caption: Workflow for SCFA derivatization using Pentafluorobenzyl Bromide (PFBBr).

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Anhydrous Sample (Dried Extract) IS 2. Reconstitute & Add Internal Standard Sample->IS Reagent 3. Add BSTFA + 1% TMCS (50 µL) IS->Reagent Incubate 4. Incubate (60°C, 60 min) Reagent->Incubate Cool 5. Cool to Room Temp Incubate->Cool GCMS 6. GC-MS Analysis (Direct Injection) Cool->GCMS

Caption: Workflow for SCFA derivatization using BSTFA (Silylation).

Isobutyrate Biological Signaling Pathway

Isobutyrate, produced by gut microbes, acts as a signaling molecule that influences host physiology, particularly intestinal health and inflammation.

SCFA_Signaling cluster_lumen Gut Lumen cluster_cell Colonocyte (Host Cell) Microbes Gut Microbiota Isobutyrate_Lumen Isobutyrate Microbes->Isobutyrate_Lumen Fermentation AAs Branched-Chain Amino Acids (e.g., Valine) AAs->Microbes Fermentation Isobutyrate_Cell Isobutyrate Isobutyrate_Lumen->Isobutyrate_Cell Absorption GPR GPR109A (GPCR) Isobutyrate_Cell->GPR activates HDAC HDAC (Nucleus) Isobutyrate_Cell->HDAC inhibits Barrier Improved Intestinal Barrier Function GPR->Barrier Inflammation Reduced Inflammation (via NF-κB inhibition) HDAC->Inflammation

Caption: Simplified signaling pathways of microbially-produced isobutyrate in a host colonocyte.

References

Application Note: Quantitative Analysis of 2-Methylbutyl Isobutyrate in a Complex Matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative determination of 2-methylbutyl isobutyrate, a key flavor and fragrance compound, in a complex sample matrix. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, 2-Methylbutyl isobutyrate-d7. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage, fragrance, and pharmaceutical industries.

Introduction

2-Methylbutyl isobutyrate is an ester known for its fruity and sweet aroma, reminiscent of apple, pear, and banana.[1] It is widely used as a flavoring agent in various consumer products.[1] Accurate quantification of this volatile compound is crucial for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[2][3]

A significant challenge in quantitative analysis is the potential for analyte loss during sample preparation and variability in instrument response.[4] To overcome these issues, the use of an internal standard is a well-established practice.[4] An ideal internal standard co-elutes with the analyte and has similar chemical and physical properties. Deuterated internal standards, which are stable isotope-labeled analogs of the target analyte, are considered the gold standard in mass spectrometry-based quantification. They behave nearly identically to the native analyte during extraction and chromatography but are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for precise correction of analytical variability, leading to highly reliable results.[4]

This application note provides a detailed protocol for the quantitative analysis of 2-methylbutyl isobutyrate using this compound as an internal standard. The method is validated for its linearity, accuracy, and precision.

Experimental

  • 2-Methylbutyl isobutyrate (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample Matrix (e.g., non-flavored beverage base)

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an autosampler was used. The pertinent parameters are detailed in Table 1.

Table 1: GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
2-Methylbutyl isobutyrate71 (Quantifier) , 43 (Qualifier)
This compound74 (Quantifier) , 43 (Qualifier)
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of 2-Methylbutyl isobutyrate and this compound in separate 10 mL volumetric flasks with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 2-Methylbutyl isobutyrate stock solution in hexane to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution in hexane.

  • Pipette 5 mL of the liquid sample into a 15 mL screw-cap centrifuge tube.

  • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, blank, and calibration standard.

  • Add 2 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic phase.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

Results and Discussion

The method was validated for linearity, accuracy, and precision.

  • Linearity: A six-point calibration curve was constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of 2-Methylbutyl isobutyrate. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a coefficient of determination (R²) greater than 0.999.

Table 2: Calibration Curve Data for 2-Methylbutyl Isobutyrate

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,8760.101
576,987151,2340.509
10153,456150,9981.016
25380,123151,5432.508
50758,987150,7655.034
1001,510,432151,11210.00
0.9998
  • Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing replicate (n=5) spiked control samples at three different concentration levels (low, medium, and high). The results, summarized in Table 3, show excellent recovery and low relative standard deviation (RSD), indicating high accuracy and precision.

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
2.52.4698.4%3.2%
2020.3101.5%1.8%
8079.198.9%2.1%

The validated method was used to quantify 2-Methylbutyl isobutyrate in a commercially available fruit-flavored beverage. The results are presented in Table 4.

Table 4: Quantification of 2-Methylbutyl Isobutyrate in a Beverage Sample

Sample ReplicateAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Concentration (µg/mL)
1245,678151,3451.62316.2
2250,123152,0111.64516.4
3248,765151,8761.63816.3
Mean ± SD 16.3 ± 0.1
% RSD 0.6%

Visualization of Workflows and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot (5 mL) Spike 2. Spike with IS (d7) Sample->Spike Extract 3. Liquid-Liquid Extraction with Hexane Spike->Extract Dry 4. Dry Extract (Na2SO4) Extract->Dry Vial 5. Transfer to Autosampler Vial Dry->Vial Inject 6. Inject 1 µL into GC-MS Vial->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS Detection (SIM Mode) Separate->Detect Integrate 9. Peak Integration (Analyte & IS) Detect->Integrate Ratio 10. Calculate Peak Area Ratio Integrate->Ratio Quantify 11. Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantitative analysis of 2-Methylbutyl isobutyrate.

internal_standard_principle cluster_ideal Ideal Scenario (No Loss) cluster_real Realistic Scenario (Variable Loss) Analyte_Ideal Analyte Ratio_Ideal Area Ratio = 1.0 Analyte_Ideal->Ratio_Ideal IS_Ideal Internal Standard IS_Ideal->Ratio_Ideal Correction Correction Principle: Ratio (Analyte/IS) remains constant despite proportional losses during sample prep, ensuring accurate quantification. Ratio_Ideal->Correction Analyte_Real Analyte (20% Loss) Ratio_Real Area Ratio = 1.0 (Accurate Result) Analyte_Real->Ratio_Real IS_Real Internal Standard (20% Loss) IS_Real->Ratio_Real Ratio_Real->Correction

Caption: Principle of using a deuterated internal standard for accurate quantification.

Conclusion

A highly accurate, precise, and robust GC-MS method for the quantification of 2-Methylbutyl isobutyrate in a complex matrix has been developed and validated. The use of this compound as an internal standard effectively compensates for analytical variability, ensuring the reliability of the results. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the analysis of this important flavor and fragrance compound.

References

Application Notes & Protocols: The Use of 2-Methylbutyl Isobutyrate-d7 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methylbutyl isobutyrate-d7 as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) in environmental samples. This document is intended for professionals in research, environmental science, and drug development who are engaged in the analysis of trace organic compounds in complex matrices.

Introduction

The accurate quantification of volatile organic compounds (VOCs) in environmental matrices such as water, soil, and air is critical for monitoring pollution, assessing environmental impact, and ensuring public safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for these analyses. However, the complexity of environmental samples can introduce variability and potential inaccuracies during sample preparation and analysis. The use of an internal standard is a robust method to correct for these variations.[1]

Deuterated compounds, such as this compound, are ideal internal standards for GC-MS analysis.[2][3][4] They are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during extraction, derivatization, and chromatography. However, their difference in mass allows for easy differentiation by a mass spectrometer. This ensures that any loss of analyte during sample processing or injection is mirrored by the internal standard, allowing for accurate correction and quantification.[1]

2-Methylbutyl isobutyrate is a naturally occurring ester found in various fruits and is also used as a flavoring and fragrance agent.[5][6][7] Its presence in the environment can be an indicator of agricultural runoff or industrial discharge. Therefore, having a reliable method for its quantification is of significant interest.

Application: Quantification of Volatile Esters in Water Samples

This protocol details the use of this compound as an internal standard for the quantification of 2-Methylbutyl isobutyrate and other similar volatile esters in water samples using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection Spike Spike with This compound Sample->Spike Vial Transfer to Headspace Vial Spike->Vial HS Headspace Incubation & Injection Vial->HS GCMS GC-MS Analysis HS->GCMS Integration Peak Integration GCMS->Integration Quant Quantification using Response Factor Integration->Quant

Caption: Experimental workflow for the analysis of volatile esters in water.

Materials and Reagents

  • 2-Methylbutyl isobutyrate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Reagent water (Type I)

  • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

  • 20 mL headspace vials with PTFE/silicone septa

  • Crimp capper

Instrumentation

  • Headspace autosampler

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Protocol

  • Standard Preparation:

    • Prepare a primary stock solution of 2-Methylbutyl isobutyrate (1000 µg/mL) in methanol.

    • Prepare a primary stock solution of this compound (1000 µg/mL) in methanol.

    • From the primary stock solutions, prepare a series of calibration standards in reagent water, each containing a constant concentration of the internal standard (e.g., 10 µg/L) and varying concentrations of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/L).

  • Sample Preparation:

    • Collect water samples in certified clean glass containers, ensuring no headspace.

    • To a 20 mL headspace vial, add 5 g of sodium chloride.

    • Add 10 mL of the water sample to the vial.

    • Spike the sample with the internal standard solution to achieve a final concentration of 10 µg/L of this compound.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

    • Gently vortex the vial to dissolve the salt.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 15 minutes

      • Syringe Temperature: 90°C

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Electron Energy: 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM)

        • Quantification ion for 2-Methylbutyl isobutyrate: m/z 85

        • Quantification ion for this compound: m/z 92

  • Data Analysis:

    • Integrate the peak areas for the quantification ions of the analyte and the internal standard.

    • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Calculate the average RF from the calibration standards.

    • Quantify the analyte concentration in the samples using the following formula: Concentration_analyte = (Area_analyte * Concentration_IS) / (Area_IS * Average RF)

Data Presentation

Parameter Value
Linearity (R²)> 0.995
Method Detection Limit (MDL)0.5 µg/L
Limit of Quantification (LOQ)1.5 µg/L
Recovery (%)95 - 105%
Precision (%RSD)< 10%

Table 1: Typical method performance data for the analysis of 2-Methylbutyl isobutyrate in water using this compound as an internal standard.

Application: Analysis of Volatile Esters in Soil Samples

This protocol outlines the use of this compound for the quantification of volatile esters in soil samples, employing a methanol extraction followed by GC-MS analysis.[8]

Experimental Workflow

soil_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Soil Sample Collection Spike Spike with This compound Sample->Spike Extract Methanol Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution of Supernatant Centrifuge->Dilute GCMS GC-MS Analysis Dilute->GCMS Integration Peak Integration GCMS->Integration Quant Quantification using Response Factor Integration->Quant

Caption: Experimental workflow for the analysis of volatile esters in soil.

Protocol

  • Standard and Sample Preparation:

    • Prepare calibration standards in methanol with a constant concentration of the internal standard and varying concentrations of the analyte.

    • Weigh 5 g of soil into a centrifuge tube.

    • Spike the soil with the internal standard solution.

    • Add 10 mL of methanol.

    • Vortex for 2 minutes and then sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer an aliquot of the supernatant for GC-MS analysis.

  • GC-MS Analysis:

    • The GC-MS parameters can be the same as those used for water analysis, with a direct liquid injection instead of headspace.

Data Presentation

Parameter Value
Linearity (R²)> 0.995
Method Detection Limit (MDL)10 µg/kg
Limit of Quantification (LOQ)30 µg/kg
Recovery (%)90 - 110%
Precision (%RSD)< 15%

Table 2: Typical method performance data for the analysis of 2-Methylbutyl isobutyrate in soil using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 2-Methylbutyl isobutyrate and other volatile esters in complex environmental matrices. The protocols outlined in these application notes can be adapted for various sample types and analytical instrumentation. The implementation of deuterated internal standards is a best practice in environmental analysis that significantly improves data quality and confidence in the results.[2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for 2-Methylbutyl isobutyrate-d7 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the GC-MS analysis of 2-Methylbutyl isobutyrate-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in GC-MS analysis?

A1: Deuterated internal standards are highly valuable in quantitative mass spectrometry for several reasons. They are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization.[1] By adding a known amount of this compound to your samples, you can accurately correct for variations that may occur during the analytical process, such as sample loss during extraction or inconsistencies in injection volume.[1] The mass difference between the deuterated standard and the native analyte allows the mass spectrometer to distinguish between them, leading to more precise and accurate quantification.

Q2: I am observing a slightly earlier retention time for this compound compared to the non-deuterated 2-Methylbutyl isobutyrate. Is this normal?

A2: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[2][3][4][5][6] Deuterated compounds often elute slightly earlier than their non-deuterated analogs from a GC column.[5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in intermolecular interactions with the stationary phase of the column. The magnitude of this effect can depend on the number and position of the deuterium (B1214612) atoms and the type of GC column used.[3]

Q3: My this compound internal standard shows a different peak area than the native analyte at the same concentration. Should I be concerned?

A3: It is not uncommon for a deuterated standard to exhibit a different response in the mass spectrometer compared to its non-deuterated counterpart, even at the same concentration.[7] This can be due to differences in ionization efficiency or fragmentation patterns. The key to accurate quantification is the consistency of the response ratio between the analyte and the internal standard across your calibration curve. As long as this ratio is linear and reproducible, the difference in absolute peak areas is not a cause for concern.

Q4: How do I select the appropriate quantifier and qualifier ions for this compound in Selected Ion Monitoring (SIM) mode?

A4: To select the appropriate ions, you first need to predict the mass spectrum of this compound. The molecular weight will be 7 atomic mass units (amu) higher than the native compound. The fragmentation pattern will likely be similar to the non-deuterated version, with key fragments shifted by the mass of the deuterium atoms.

  • Quantifier Ion: Choose a prominent and specific fragment ion in the mass spectrum of the deuterated standard that is ideally free from interference from the sample matrix and the non-deuterated analyte. This will be your primary ion for quantification.

  • Qualifier Ion(s): Select one or two other characteristic fragment ions. The ratio of the qualifier ion(s) to the quantifier ion should remain constant across all standards and samples, providing an additional layer of confirmation for the identity of the compound.

For guidance on selecting ions for similar esters, you can refer to established methods for flavor compound analysis.[8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in the Inlet or Column - Clean or replace the inlet liner. - Use a liner with glass wool to aid in volatilization and protect the column. - Condition the GC column according to the manufacturer's instructions.
Improper Column Installation - Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.
Incompatible Solvent - Ensure the sample solvent is compatible with the stationary phase of the column.
Column Overload - Reduce the injection volume or dilute the sample. - Increase the split ratio if using split injection.
Temperature Issues - Optimize the injector and oven temperature program. A temperature that is too low can cause condensation, while a temperature that is too high can cause degradation.
Issue 2: Low Sensitivity or No Signal for this compound
Potential Cause Troubleshooting Steps
Leaks in the System - Perform a leak check of the GC-MS system, paying close attention to the injector septum, ferrules, and transfer line connections.
Incorrect MS Parameters - Verify that the correct quantifier and qualifier ions for this compound are selected in the SIM method. - Ensure the ion source and quadrupole temperatures are optimized.[11] - Check the electron energy, as adjusting it can sometimes improve the abundance of target ions.[11]
Contamination of the Ion Source - If the ion source is dirty, it can significantly reduce sensitivity. Follow the manufacturer's procedure for cleaning the ion source.
Poor Sample Preparation - Optimize the extraction method to ensure efficient recovery of the internal standard from the sample matrix.[12][13]
Degradation of the Internal Standard - Ensure the internal standard solution is stored correctly and has not expired.
Issue 3: Isotopic Overlap or Crosstalk
Potential Cause Troubleshooting Steps
Natural Isotope Abundance of the Analyte - The M+1 and M+2 isotopes of the non-deuterated 2-Methylbutyl isobutyrate can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[14]
- Correction Factor: - Analyze a high-concentration standard of the non-deuterated analyte and measure the response in the mass channel of the deuterated standard. This will allow you to calculate a correction factor to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal.[14][15]
- Chromatographic Separation: - While co-elution is often desired, in cases of severe overlap, slight chromatographic separation can help to distinguish the signals. This can be achieved by adjusting the temperature program.
Impurities in the Internal Standard - The deuterated internal standard may contain a small amount of the non-deuterated form as an impurity.
- Purity Check: - Analyze a neat solution of the deuterated internal standard to check for the presence of the non-deuterated analyte.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Beverage Samples

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Sample Spiking: To a 10 mL aliquot of the beverage sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic (top) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

Optimized GC-MS Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.

Parameter Value Notes
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar or mid-polar column is generally suitable for flavor esters.
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Mode Splitless (or Split, depending on concentration)
Injection Volume 1 µL
Oven Program - Initial: 40 °C, hold for 2 min- Ramp 1: 5 °C/min to 150 °C- Ramp 2: 20 °C/min to 250 °C, hold for 5 minThis program should be optimized to ensure good separation of the analyte from other matrix components.
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Predicted Mass Spectrum and Selected Ions

The mass spectrum of non-deuterated 2-Methylbutyl isobutyrate shows characteristic fragments. The expected major fragments for this compound will be shifted by +7 amu for the molecular ion and for fragments retaining all deuterium atoms.

Compound Molecular Weight ( g/mol ) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
2-Methylbutyl isobutyrate158.24714357
This compound165.28784364

Note: The fragmentation of the deuterated standard should be confirmed by analyzing a neat solution.

Visualizations

Caption: A logical workflow for troubleshooting common GC-MS analytical issues.

Deuterated_Standard_Workflow start Start: Quantitative Analysis Setup add_is Add Known Amount of This compound start->add_is sample_prep Sample Preparation (e.g., LLE, SPE) gc_separation GC Separation sample_prep->gc_separation add_is->sample_prep ms_detection MS Detection (SIM Mode) gc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification end End: Accurate Concentration Result quantification->end

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

References

Technical Support Center: Matrix Effects in Analyte Quantification using 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting matrix effects when using 2-Methylbutyl isobutyrate-d7 as a deuterated internal standard in quantitative mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can manifest as either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][3] These effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of analytical methods.[4] Common culprits in complex biological samples include salts, lipids, and proteins.[2][5]

Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[4][6] Since they are chemically almost identical to the analyte, they co-elute and are affected by ion suppression or enhancement in a similar way.[2][7][8] By using the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, which leads to more accurate and precise quantification.[2][9]

Q3: Can this compound completely eliminate problems from matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[10] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[8] If the analyte and internal standard elute into regions with different levels of ion suppression, this can result in inaccurate quantification, a situation referred to as differential matrix effects.[10]

Q4: What should I consider when using a deuterated internal standard?

A4: Several factors are critical when selecting and using a deuterated internal standard:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize its signal contribution at the analyte's mass-to-charge ratio (m/z).

  • Mass Shift: A mass difference of at least 3 Daltons is typically recommended to prevent isotopic overlap.[1]

  • Label Position: Deuterium (B1214612) atoms should be on a chemically stable part of the molecule to prevent H-D exchange during sample processing.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.

Troubleshooting Guide

This section addresses common issues encountered when using this compound for quantitative analysis.

Problem 1: High Variability in Analyte / Internal Standard Area Ratio
  • Possible Cause: Inconsistent sample preparation or extraction.

    • Solution: Review your sample preparation workflow for consistency. Ensure uniform timing and execution for all steps, from initial extraction to solvent evaporation.

  • Possible Cause: Differential matrix effects between samples.

    • Solution: Evaluate matrix effects using the protocol outlined below. If significant effects are found, consider additional sample cleanup steps (e.g., solid-phase extraction) or modify chromatographic conditions to better separate the analyte from matrix interferences.[4]

  • Possible Cause: Autosampler or injector issues.

    • Solution: Perform an injection precision test by repeatedly injecting the same standard. Check for air bubbles in the syringe. To check for carryover, inject a blank sample after a high-concentration sample and optimize the injector wash procedure.[4]

Problem 2: Analyte and this compound Do Not Co-elute
  • Possible Cause: Isotope effect.

    • Solution: A slight retention time shift due to the deuterium labeling is sometimes unavoidable.[3] Try modifying the chromatographic method (e.g., adjusting the gradient or temperature) to minimize the separation. Using a column with slightly lower resolution can sometimes help achieve co-elution.[8]

  • Possible Cause: Column degradation.

    • Solution: A loss of stationary phase or column contamination can alter separation. Replace the analytical column and implement a regular column washing protocol to minimize contamination.

Problem 3: Unexpectedly High or Low Analyte Concentrations
  • Possible Cause: Incorrect concentration of the internal standard spiking solution.

    • Solution: This will cause a systematic error in all calculated concentrations. Carefully prepare a fresh internal standard solution and re-verify its concentration.

  • Possible Cause: Cross-contamination or carryover.

    • Solution: Carryover from a high-concentration sample can artificially inflate the results of a subsequent sample. Optimize the autosampler wash method and inject blanks after high samples to confirm the absence of carryover.[4]

  • Possible Cause: Instability of the analyte or internal standard.

    • Solution: Assess the stability of both the analyte and this compound in the sample matrix and during storage conditions. Prepare fresh samples and standards to verify.

Experimental Protocols & Data Presentation

Protocol: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of matrix effects (ME) and extraction recovery (RE).

Methodology:

  • Prepare Three Sets of Samples (perform at low and high concentrations, n=6 for each):

    • Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process six different lots of blank matrix through the entire sample preparation procedure. In the final step, spike the analyte and this compound into the clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into six different lots of blank matrix before starting the sample preparation procedure.

  • Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Data Summary Table:

Concentration LevelAnalyte/ISMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Matrix Factor (MF %)Recovery (RE %)
Low QC Analyte150,000125,000110,00083.3%88.0%
IS (2-MBI-d7)305,000250,000222,50082.0%89.0%
High QC Analyte1,450,0001,218,0001,120,56084.0%92.0%
IS (2-MBI-d7)3,100,0002,511,0002,285,01081.0%91.0%

This table contains example data for illustrative purposes.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation (n=6 lots) cluster_analysis Analysis & Calculation cluster_results Interpretation A Set A: Spike Analyte + IS in Neat Solvent Analysis LC-MS/MS Analysis A->Analysis B Set B: Extract Blank Matrix, then Spike Analyte + IS B->Analysis C Set C: Spike Analyte + IS in Blank Matrix, then Extract C->Analysis Calc_MF Calculate Matrix Factor: (Area B / Area A) * 100 Analysis->Calc_MF Calc_RE Calculate Recovery: (Area C / Area B) * 100 Analysis->Calc_RE Result_MF Suppression (<100%) Enhancement (>100%) Calc_MF->Result_MF Result_RE Extraction Efficiency Calc_RE->Result_RE

Caption: Workflow for the quantitative assessment of matrix effects and recovery.

IonizationEffects cluster_source Ion Source cluster_detector Detector Signal Analyte Analyte Ions Suppression Ion Suppression (Lower Signal) Analyte->Suppression Competition for charge or droplet surface Enhancement Ion Enhancement (Higher Signal) Analyte->Enhancement Improved ionization efficiency Matrix Matrix Components Matrix->Suppression Matrix->Enhancement

Caption: Conceptual diagram of ion suppression and enhancement in the mass spectrometer.

TroubleshootingTree Start Problem: Inconsistent Analyte/IS Ratio Q_Prep Is sample prep consistent? Start->Q_Prep A_Prep_No Action: Review and standardize sample prep workflow Q_Prep->A_Prep_No No Q_Matrix Are differential matrix effects present? Q_Prep->Q_Matrix Yes End Problem Resolved A_Prep_No->End A_Matrix_Yes Action: Improve sample cleanup or chromatography Q_Matrix->A_Matrix_Yes Yes Q_System Is the LC/MS system performing correctly? Q_Matrix->Q_System No A_Matrix_Yes->End A_System_No Action: Check for carryover, perform injector test, clean ion source Q_System->A_System_No No Q_System->End Yes A_System_No->End

Caption: Decision tree for troubleshooting inconsistent analyte to internal standard ratios.

References

Technical Support Center: Gas Chromatography of 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of 2-Methylbutyl isobutyrate-d7 in gas chromatography (GC) analysis. The following sections provide answers to frequently asked questions and detailed troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for esters like this compound in GC?

Poor peak shape, including tailing, fronting, and broadening, can stem from several factors:

  • Active Sites: Interaction of the ester with active sites (e.g., silanols) in the GC system, such as in the inlet liner, at the column head, or on glass wool, is a primary cause of peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the column, often leading to peak fronting.[1]

  • Improper Injection Technique: Issues with the autosampler, such as a bent syringe needle or an incorrect injection speed, can lead to split peaks.[1]

  • Contamination: Residue from previous samples or septum particles in the inlet can cause a variety of peak shape distortions.

  • Incorrect GC Parameters: Suboptimal inlet temperature, carrier gas flow rate, or oven temperature program can all negatively impact peak shape.

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can create dead volume and cause peak tailing or broadening.[1]

Q2: I'm observing significant peak tailing. What should I investigate first?

For peak tailing of an ester, the most likely culprit is active sites within your GC system. Here’s a prioritized troubleshooting workflow:

  • Inlet Maintenance: The inlet is a common source of activity. Replace the inlet liner with a new, deactivated one and replace the septum.[1]

  • Column Conditioning: If the column has been in use for some time, active sites may have developed. Conditioning the column at a high temperature (within its specified limits) can help.

  • Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm may resolve the issue.[2]

  • Check for Leaks: Leaks in the system can affect flow dynamics and contribute to peak distortion.[1]

Q3: My peaks are fronting. What does this indicate?

Peak fronting is a classic sign of column overload.[1] To address this, you can:

  • Reduce Injection Volume: Decrease the amount of sample introduced onto the column.

  • Increase Split Ratio: If using a split injection, a higher split ratio will reduce the amount of sample reaching the column.[1]

  • Dilute the Sample: If possible, dilute your sample before injection.

  • Check Column Capacity: Ensure you are using a column with an appropriate film thickness for your sample concentration. Thicker films have higher sample capacities.

Q4: What type of GC column is recommended for this compound?

For short-chain esters, a mid-polarity column is often a good starting point. However, a non-polar column that separates based on boiling point can also be effective. Consider the following:

  • Stationary Phase: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms) is a versatile, low-bleed stationary phase suitable for a wide range of compounds. For more polar characteristics, a WAX column could be considered, but be mindful of solvent compatibility.

  • Column Dimensions: A standard column of 30 m x 0.25 mm ID with a 0.25 µm film thickness is a good starting point for method development.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed inlet Step 1: Inlet Maintenance|Replace liner and septum. Clean the inlet if necessary. start->inlet re_run1 Re-run Sample inlet->re_run1 column_trim Step 2: Column Trimming|Trim 10-20 cm from the front of the column. re_run1->column_trim Tailing Persists resolved Issue Resolved re_run1->resolved Peak Shape Improved re_run2 Re-run Sample column_trim->re_run2 column_cond Step 3: Column Conditioning|Bake out the column according to manufacturer's instructions. re_run2->column_cond Tailing Persists re_run2->resolved Peak Shape Improved re_run3 Re-run Sample column_cond->re_run3 leak_check Step 4: System Integrity|Perform a thorough leak check of the system. re_run3->leak_check Tailing Persists re_run3->resolved Peak Shape Improved re_run4 Re-run Sample leak_check->re_run4 method_opt Step 5: Method Optimization|Review and optimize GC parameters (e.g., inlet temperature, flow rate). re_run4->method_opt Tailing Persists re_run4->resolved Peak Shape Improved method_opt->resolved Peak Shape Improved further_invest Further Investigation Needed|Consider new column or alternative method. method_opt->further_invest Tailing Persists

Caption: A flowchart for troubleshooting peak tailing in GC.

Guide 2: Optimizing GC Parameters for Ester Analysis

The table below summarizes the key GC parameters and their expected impact on the analysis of this compound.

ParameterRecommended Starting PointEffect on Peak Shape and Separation
Inlet Temperature 250 °CToo low: Incomplete vaporization, leading to peak broadening or tailing. Too high: Potential for analyte degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit: Good for higher concentration samples, produces sharper peaks. Splitless: Ideal for trace analysis, but may lead to broader peaks if not optimized.[3]
Carrier Gas Flow Rate Constant flow mode (e.g., 1.0-1.5 mL/min for Helium)Too low: Increased analysis time and potential for band broadening. Too high: Reduced interaction with the stationary phase and decreased resolution.
Oven Temperature Program Initial Temp: 50-60°C, Ramp: 10-20°C/min, Final Temp: ~250°CA suitable temperature program is crucial for good separation and symmetric peaks. A lower initial temperature can improve focusing of early eluting peaks.
Column Choice 30 m x 0.25 mm ID, 0.25 µm film, mid-polarity (e.g., 5% phenyl-methylpolysiloxane)Film Thickness: Thicker films increase retention and sample capacity, which can be beneficial for volatile compounds. Stationary Phase: The polarity should be appropriate for the analyte to ensure good interaction and separation.

Experimental Protocols

Protocol 1: Inlet Maintenance for Improved Peak Shape

This protocol outlines the steps for cleaning the GC inlet to remove active sites and contamination.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Lint-free swabs

  • Solvents (e.g., methanol, hexane)

  • Forceps

Procedure:

  • Cool Down: Set the inlet and oven temperatures to ambient and wait for the system to cool down.

  • Turn off Gases: Turn off the carrier and split vent gas flows.[1]

  • Remove Column: Carefully remove the GC column from the inlet.[1]

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.[1]

  • Clean/Replace:

    • Liner: Replace the liner with a new, deactivated one. If reusing, clean it by sonicating in appropriate solvents (e.g., methanol, then hexane).[1]

    • Septum: Always use a new septum.[1]

    • Inlet: Gently wipe the accessible parts of the inlet with a solvent-moistened swab.[1]

  • Reassemble: Reinstall the new liner, septum, and septum nut.

  • Leak Check: Reinstall the column, turn on the gas flows, and perform a leak check.[1]

Logical Relationships in GC Troubleshooting

The following diagram illustrates the relationships between common GC problems and their potential causes.

GC Troubleshooting Cause and Effect

G cluster_problems Observed Problems cluster_causes Potential Causes peak_tailing Peak Tailing peak_fronting Peak Fronting split_peaks Split Peaks broad_peaks Broad Peaks active_sites Active Sites active_sites->peak_tailing column_overload Column Overload column_overload->peak_fronting injection_issue Injection Technique injection_issue->split_peaks dead_volume Dead Volume dead_volume->peak_tailing dead_volume->broad_peaks low_inlet_temp Low Inlet Temp low_inlet_temp->broad_peaks contamination Contamination contamination->peak_tailing contamination->broad_peaks leak System Leak leak->broad_peaks

Caption: Common GC peak problems and their potential root causes.

References

dealing with co-elution issues with 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbutyl isobutyrate and its deuterated internal standard, 2-Methylbutyl isobutyrate-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 2-Methylbutyl isobutyrate, meaning some hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are very similar to the non-deuterated analyte, it behaves similarly during sample preparation and analysis. However, it has a different mass, allowing the mass spectrometer to distinguish it from the analyte. This helps to correct for variations in sample injection volume, and potential loss during sample preparation, leading to more accurate and precise quantification of 2-Methylbutyl isobutyrate.

Q2: I am observing co-elution of 2-Methylbutyl isobutyrate and its d7-internal standard. Is this expected?

Yes, some degree of co-elution is often expected and even desired when using a deuterated internal standard. The principle behind using a stable isotope-labeled internal standard is that it should have nearly identical chromatographic behavior to the analyte. However, a slight retention time difference, with the deuterated compound typically eluting slightly earlier, is a common phenomenon known as the "inverse isotope effect". This is due to the slightly stronger C-D bond compared to the C-H bond. The goal is to have the peaks sufficiently close so they experience similar matrix effects, but ideally with enough separation to ensure accurate peak integration.

Q3: My peaks for the analyte and internal standard are completely co-eluting, forming a single peak. How can I resolve them?

Complete co-elution can be problematic for accurate quantification. To achieve better separation, you can try the following troubleshooting steps:

  • Optimize the GC oven temperature program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.

  • Change the GC column: If temperature optimization is insufficient, switching to a column with a different stationary phase chemistry can alter the selectivity and improve resolution. For esters, columns with a polyethylene (B3416737) glycol (wax) or a mid-polarity phase can be effective alternatives to standard non-polar phases.

  • Adjust the carrier gas flow rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and can lead to better separation.

Q4: How can I confirm if the peak I'm seeing is due to co-elution?

If you are using a mass spectrometer, you can analyze the mass spectrum across the chromatographic peak. If the spectrum changes from the beginning to the end of the peak, it is a strong indication of co-eluting compounds. For example, you would expect to see a higher abundance of ions corresponding to the deuterated internal standard at the leading edge of the peak and a higher abundance of ions for the non-deuterated analyte at the tailing edge.

Troubleshooting Guide for Co-elution Issues

Dealing with co-elution of 2-Methylbutyl isobutyrate and its d7-internal standard requires a systematic approach to method optimization. The following guide provides a step-by-step process to troubleshoot and resolve these issues.

Step 1: Initial Assessment
  • Confirm Co-elution: As mentioned in the FAQs, use your mass spectrometer to examine the mass spectra across the peak. A changing ion profile is a clear sign of co-elution.

  • Evaluate Peak Shape: Look for signs of peak fronting or tailing, or a "shoulder" on the peak, which can also indicate the presence of more than one compound.

Step 2: Method Optimization

If co-elution is confirmed and is hindering quantification, the following parameters of your GC-MS method should be systematically adjusted.

Workflow for Troubleshooting Co-elution

Caption: A logical workflow for systematically troubleshooting co-elution issues.

Table 1: Troubleshooting Strategies for Co-elution

ParameterRecommended ActionExpected Outcome
GC Oven Temperature Program Decrease the initial temperature ramp rate (e.g., from 10°C/min to 5°C/min).Increased retention time and potentially improved separation between the analyte and internal standard.
Introduce an isothermal hold at a temperature just below the elution temperature of the compounds.Allows more time for differential partitioning between the mobile and stationary phases, enhancing separation.
GC Column Switch to a column with a different stationary phase (e.g., from a non-polar DB-5ms to a more polar wax column).Alters the selectivity of the separation based on different intermolecular interactions, which can resolve the co-eluting peaks.
Use a longer column or a column with a smaller internal diameter.Increases the number of theoretical plates, leading to higher resolution and better separation, though with longer analysis times.
Carrier Gas Flow Rate Optimize the flow rate to the van Deemter optimum for your carrier gas (typically around 1-1.5 mL/min for Helium).Maximizes column efficiency, resulting in sharper peaks and improved resolution.

Experimental Protocol: GC-MS Analysis of 2-Methylbutyl Isobutyrate

This protocol provides a starting point for the analysis of 2-Methylbutyl isobutyrate using this compound as an internal standard. Optimization may be required based on your specific instrumentation and sample matrix.

Objective: To quantify the concentration of 2-Methylbutyl isobutyrate in a sample matrix using a deuterated internal standard.

Materials:

  • 2-Methylbutyl isobutyrate standard

  • This compound internal standard

  • Hexane (or other suitable solvent), GC grade

  • Sample for analysis

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Autosampler

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-Methylbutyl isobutyrate and this compound in hexane. Create a series of calibration standards by serial dilution of the stock solution, each containing a constant concentration of the internal standard.

  • Sample Preparation: Spike a known volume of the sample with the internal standard solution. Perform any necessary extraction or cleanup steps.

  • GC-MS Analysis: Inject the prepared standards and samples onto the GC-MS system.

Table 2: GC-MS Parameters

ParameterValue
GC System
Injection Volume1 µL
Inlet Temperature250 °C
Split Ratio20:1
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp 15 °C/min to 150 °C
Ramp 220 °C/min to 250 °C, hold for 2 min
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan ModeSelected Ion Monitoring (SIM)

Data Analysis:

  • Identify the retention times of 2-Methylbutyl isobutyrate and this compound.

  • Select appropriate quantifier and qualifier ions for each compound from their mass spectra.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of 2-Methylbutyl isobutyrate in the samples by using the response ratio from the sample and the calibration curve.

Table 3: Mass Spectrometry Data (Hypothetical)

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound10.15784362
2-Methylbutyl isobutyrate10.20714355

Experimental Workflow Diagram

prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_samples Prepare Samples with Internal Standard prep_samples->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing results Final Concentration data_processing->results

Caption: A simplified workflow for the quantitative analysis of 2-Methylbutyl isobutyrate.

Technical Support Center: Minimizing Ion Suppression with 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression when using 2-Methylbutyl isobutyrate-d7 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte (in this case, 2-Methylbutyl isobutyrate) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[1][4] When using a deuterated internal standard like this compound, the assumption is that both the analyte and the standard will experience the same degree of ion suppression, allowing for accurate quantification. However, if they experience different degrees of suppression, your results can be inaccurate.[2]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can arise from various sources, including:

  • Co-eluting matrix components: Endogenous substances from the sample matrix, such as salts, phospholipids, and proteins, can interfere with the ionization process.[5][6][7]

  • High analyte or internal standard concentration: High concentrations of either the analyte or the internal standard can lead to self-suppression and a non-linear response.[2][8]

  • Mobile phase additives: Non-volatile buffers and other mobile phase additives can accumulate in the ion source and cause suppression.[2]

  • Competition for ionization: In electrospray ionization (ESI), co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, which hinders the analyte's transition into the gas phase.[2][9]

Q3: How can I detect and assess the extent of ion suppression in my assay?

A3: A common and effective method is to perform a post-column infusion experiment. This involves continuously infusing a standard solution of 2-Methylbutyl isobutyrate into the mass spectrometer while injecting a blank matrix sample onto the LC column.[1][10][11] A drop in the constant baseline signal of the infused analyte indicates the retention time regions where ion suppression is occurring.[1][11] Another method is to compare the peak area of 2-Methylbutyl isobutyrate in a neat solution versus a post-extraction spiked matrix sample. A significantly lower response in the matrix sample indicates the presence of ion suppression.[1][10]

Q4: My deuterated internal standard, this compound, is not co-eluting perfectly with the native analyte. What should I do?

A4: A slight chromatographic shift between the analyte and its deuterated internal standard can lead to differential ion suppression.[8] This is a known phenomenon, especially with highly efficient chromatographic systems.[12] To address this, you can:

  • Optimize chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to achieve better co-elution.

  • Consider a different internal standard: If co-elution cannot be achieved, a ¹³C-labeled internal standard might be a better option as it is less likely to exhibit a chromatographic shift compared to a deuterium-labeled one.[12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Significant ion suppression is observed for both 2-Methylbutyl isobutyrate and this compound.

Possible CauseTroubleshooting Steps
High Matrix Effects 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components. Liquid-liquid extraction (LLE) is another good option. Protein precipitation is a simpler but potentially less effective method.[1][7] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[1][9] However, be mindful that this will also dilute your analyte.
Inappropriate LC Conditions 1. Modify Chromatographic Separation: Adjust the gradient to separate the analyte and internal standard from the regions of major ion suppression identified in your post-column infusion experiment.[1] 2. Reduce Flow Rate: Lowering the flow rate in ESI can sometimes reduce ion suppression.[1]
Ion Source Contamination 1. Clean the Ion Source: Contamination in the ion source can lead to poor ionization efficiency.[13] Regularly clean the ion source components according to the manufacturer's recommendations.

Problem 2: Poor sensitivity and low signal-to-noise for 2-Methylbutyl isobutyrate.

Possible CauseTroubleshooting Steps
Significant Ion Suppression 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of high ion suppression.[1][10][11] 2. Enhance Sample Cleanup: Utilize SPE or LLE to remove a broader range of interfering compounds.[1][7]
Suboptimal MS Parameters 1. Optimize Ion Source Parameters: Adjust parameters such as gas flows, temperatures, and voltages to maximize the signal for 2-Methylbutyl isobutyrate.
High Internal Standard Concentration 1. Optimize Internal Standard Concentration: An excessively high concentration of this compound can suppress the ionization of the native analyte.[8] Perform experiments with varying concentrations of the internal standard to find the optimal level.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression by Post-Column Infusion

Objective: To identify the retention time regions in the chromatogram that are affected by ion suppression.

Methodology:

  • Prepare a standard solution of 2-Methylbutyl isobutyrate in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up a post-column infusion system by connecting a syringe pump to the LC flow path just before the mass spectrometer's ion source using a T-fitting.[10]

  • Infuse the 2-Methylbutyl isobutyrate solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for the infused analyte is achieved, inject a blank, extracted sample matrix.

  • Monitor the signal of the infused analyte. Any significant drop in the signal indicates ion suppression at that retention time.[1][11]

Protocol 2: Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): 2-Methylbutyl isobutyrate standard in the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the 2-Methylbutyl isobutyrate standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the 2-Methylbutyl isobutyrate standard at the same concentration as Set A, then subjected to the full extraction procedure.

  • Analyze all three sets of samples using the LC-MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies Poor Sensitivity / Irreproducible Results Poor Sensitivity / Irreproducible Results Post-Column Infusion Post-Column Infusion Poor Sensitivity / Irreproducible Results->Post-Column Infusion Assess Matrix Effect Assess Matrix Effect Poor Sensitivity / Irreproducible Results->Assess Matrix Effect Optimize MS Parameters Optimize MS Parameters Poor Sensitivity / Irreproducible Results->Optimize MS Parameters Optimize Chromatography Optimize Chromatography Post-Column Infusion->Optimize Chromatography Improve Sample Prep Improve Sample Prep Assess Matrix Effect->Improve Sample Prep Dilute Sample Dilute Sample Assess Matrix Effect->Dilute Sample SamplePreparationWorkflow Sample Sample Add this compound Add this compound Sample->Add this compound Protein Precipitation Protein Precipitation Add this compound->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Add this compound->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Add this compound->Solid-Phase Extraction Evaporate & Reconstitute Evaporate & Reconstitute Protein Precipitation->Evaporate & Reconstitute Liquid-Liquid Extraction->Evaporate & Reconstitute Solid-Phase Extraction->Evaporate & Reconstitute LC-MS Analysis LC-MS Analysis Evaporate & Reconstitute->LC-MS Analysis IonSuppressionMechanism cluster_0 ESI Droplet Droplet Droplet Analyte Analyte Droplet->Analyte Matrix Component Matrix Component Droplet->Matrix Component Gas Phase Ion Gas Phase Ion Analyte->Gas Phase Ion Successful Ionization Suppressed Ionization Suppressed Ionization Analyte->Suppressed Ionization Matrix Component->Suppressed Ionization Competition

References

storage and stability of deuterated ester standards

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of precise quantitative analysis in scientific research is the stability and purity of deuterated standards. For researchers, scientists, and drug development professionals, the integrity of these standards is paramount. This technical support center provides crucial information on the storage, stability, and troubleshooting of deuterated ester standards to ensure experimental accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated ester standards?

A1: Proper storage is critical for maintaining the chemical and isotopic purity of deuterated ester standards. General best practices involve minimizing exposure to light, moisture, and excessive heat.[1] Always consult the manufacturer's Certificate of Analysis for specific instructions.

Data Presentation: Recommended Storage Conditions

Parameter Condition Rationale
Temperature Solid/Neat Form: -20°C or below for long-term storage.[2] In Solution: 2-8°C for short-term, -20°C for long-term.[2][3] Reduces the rate of chemical degradation and slows potential solvent evaporation.
Light Store in amber vials or in the dark.[1][3] Prevents light-induced (photolytic) degradation of the molecule.[1]
Moisture Store solids in a desiccator. Use tightly sealed containers with PTFE-lined caps (B75204) for solutions.[1][2] Minimizes atmospheric moisture, which can lead to hydrolysis of the ester or H-D exchange.[1]

| Atmosphere | Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon).[3] | Prevents oxidation of the standard.[3] |

Q2: What is the typical shelf life of a deuterated ester standard?

A2: The deuterium (B1214612) isotope itself is stable and does not decay.[4] Therefore, the shelf life is determined by the chemical stability of the organic ester molecule to which it is attached.[1] While manufacturers may provide re-test dates, the primary concern is chemical degradation, not isotopic decay. With proper storage, solid standards can be stable for years, while the stability of solutions depends heavily on the solvent and storage temperature.[2] For example, some fatty acid methyl esters (FAMEs) have been shown to be stable for up to seven years when stored in sealed, dark containers.[5]

Q3: How do freeze-thaw cycles affect the stability of my standard solution?

A3: While many standards can withstand a limited number of freeze-thaw cycles, repeated cycling is not recommended as it can accelerate degradation for some compounds.[6][7] One study on various organic compounds found that amounts could decrease by 3-4% after each cycle.[7] To avoid this, it is best practice to prepare smaller, single-use aliquots from your main stock solution. This minimizes the number of times the primary stock is exposed to temperature changes and potential atmospheric contaminants.[1]

Q4: What are the most common chemical degradation pathways for ester standards?

A4: Ester standards are susceptible to several types of chemical degradation:

  • Hydrolysis: The most common pathway, where the ester bond is cleaved by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acidic or basic conditions.[8]

  • Transesterification: This occurs when the alkoxy group of the ester is exchanged with the alcohol from the solvent (e.g., a methyl ester standard stored in ethanol (B145695) can form an ethyl ester).[9][10] This is a significant risk if standards are dissolved in alcoholic solvents other than the one corresponding to the ester's alkoxy group.

  • Oxidation: Particularly relevant for unsaturated esters (containing double bonds), oxidation can occur with exposure to air, heat, and light, leading to the formation of peroxides and other degradation products.[5][11]

  • Hydrogen-Deuterium (H-D) Exchange: This process compromises the isotopic purity of the standard. Deuterium atoms can be replaced by hydrogen atoms from the environment, especially from protic solvents (like water or methanol) or under acidic/basic conditions.[1][12] This is a greater risk when deuterium atoms are on carbons adjacent to the carbonyl group.[3][12]

Troubleshooting Guide

Q5: My deuterated standard signal is unexpectedly low or inconsistent. What are the possible causes?

A5: A low or inconsistent signal can point to several issues. Use the following workflow to troubleshoot the problem.

Diagram: Troubleshooting Low Internal Standard Signal

G start Low / Inconsistent IS Signal check_prep Verify Solution Prep (Concentration, Dilution) start->check_prep prep_ok Preparation Correct check_prep->prep_ok check_storage Assess Chemical Degradation (Improper Storage, Age) degradation_found Degradation Suspected check_storage->degradation_found check_ms Evaluate MS Performance (Ion Suppression, Instrument Drift) ms_ok MS Performance OK check_ms->ms_ok prep_ok->check_storage No solution_prep Solution: Re-prepare fresh stock & working solutions. prep_ok->solution_prep Yes degradation_found->check_ms No solution_degradation Solution: Prepare fresh standard. Review storage protocols. Perform stability check. degradation_found->solution_degradation Yes solution_ms Solution: Optimize chromatography to separate IS from matrix interferences. Tune/calibrate instrument. ms_ok->solution_ms Yes

Caption: Troubleshooting workflow for a low internal standard signal.

Possible Causes & Solutions:

  • Chemical Degradation: The standard may have degraded due to improper storage (e.g., exposure to light or high temperatures).[1]

    • Solution: Prepare a fresh stock solution from the neat material. Verify storage conditions and check the expiration or re-test date on the Certificate of Analysis.

  • Incorrect Concentration: Errors during the preparation of stock or working solutions can lead to a lower-than-expected concentration.

    • Solution: Carefully re-prepare the solutions, ensuring all weighing and dilution steps are accurate.[1]

  • Ion Suppression: Components from the sample matrix may co-elute with the standard, suppressing its ionization in the mass spectrometer source.[1]

    • Solution: Adjust chromatographic conditions to separate the standard from the interfering matrix components. Improve sample clean-up procedures.

Q6: I see unexpected peaks in my analysis of the standard. What could they be?

A6: Extra peaks associated with your standard can indicate purity issues or degradation.

Diagram: Potential Ester Degradation Pathways

G cluster_0 Degradation Products Ester Deuterated Ester (R-CO-OR')-D CarboxylicAcid Carboxylic Acid (R-COOH)-D Ester->CarboxylicAcid + H2O (Hydrolysis) Transesterified Transesterified Ester (R-CO-OR'')-D Ester->Transesterified + R''OH (Transesterification) Oxidized Oxidized Product Ester->Oxidized + O2 (Oxidation)

Caption: Common chemical degradation pathways for deuterated esters.

Possible Causes & Solutions:

  • Degradation Products: The most likely cause is that the standard has degraded. Hydrolysis will produce a corresponding carboxylic acid, while oxidation can create various byproducts.[13][14][15]

    • Solution: Analyze a freshly prepared solution of the standard. If the peaks persist, the source material may be compromised. Use LC-MS/MS to identify the impurities by their mass-to-charge ratio.

  • Transesterification: If the standard was dissolved in an alcohol solvent (e.g., a deuterated methyl ester in ethanol), a new ester peak may appear.[9]

    • Solution: Always use a solvent that is compatible and will not react with the standard. For ester standards, a non-alcoholic solvent like acetonitrile (B52724) or the corresponding alcohol (e.g., methanol (B129727) for a methyl ester) is preferred.

  • Contamination of Standard: The original standard may contain impurities from its synthesis.

    • Solution: Check the purity stated on the Certificate of Analysis. Analyze the standard solution by itself to confirm the presence of the unlabeled analyte or other impurities.[16]

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Study

This protocol outlines a general method to assess the stability of a deuterated ester standard under various stress conditions, which is crucial for identifying potential degradation products and establishing stable conditions.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.[17]

Materials:

  • Deuterated ester standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for acid/base stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of the standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[17] Dilute this stock into separate test solutions for each stress condition to a final concentration of ~50-100 µg/mL.[17]

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: pH 7 buffer or water

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV light.

  • Incubation: Store the stress samples for a defined period (e.g., 24, 48, 72 hours). A control sample, protected from all stress conditions (stored at 4°C in the dark), should be analyzed at the start (T=0).

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a validated, stability-indicating HPLC-UV/MS method. The method must be able to separate the parent standard from all degradation products.[17]

  • Data Evaluation:

    • Calculate the percentage of the standard remaining relative to the T=0 control.

    • Identify degradation products using their mass spectra.

    • Determine the conditions under which the standard is least stable.

Protocol 2: Verification of Isotopic Purity and H-D Exchange

This protocol uses high-resolution mass spectrometry (HRMS) to confirm the isotopic purity of a standard and check for H-D exchange.

Objective: To verify the isotopic enrichment of the standard and assess its stability against deuterium loss.[2]

Materials:

  • Deuterated ester standard

  • High-purity aprotic solvent (e.g., acetonitrile)

  • Protic solvent for testing (e.g., methanol, water)

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

Methodology:

  • Initial Purity Check:

    • Prepare a dilute solution of the standard in a high-purity aprotic solvent.

    • Infuse the solution directly into the HRMS.

    • Acquire a high-resolution full scan mass spectrum.

    • Determine the isotopic distribution and compare it to the theoretical distribution for the specified enrichment. This confirms the initial purity.[18][19]

  • H-D Exchange Test:

    • Prepare two samples: (A) standard in an aprotic solvent and (B) standard in a protic solvent or aqueous buffer.[20]

    • Incubate both samples under typical experimental conditions (e.g., room temperature for 2 hours).

    • Analyze both samples by HRMS.

  • Data Evaluation:

    • Compare the mass spectra of samples A and B.

    • A significant increase in the abundance of lower mass isotopologues (ions that have lost one or more deuterium atoms) in sample B indicates that H-D exchange has occurred.[2] This highlights instability in protic or aqueous environments.

References

selecting the right GC column for 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography Analysis

Topic: Selecting the Right GC Column for 2-Methylbutyl isobutyrate-d7

This guide provides technical assistance for researchers, scientists, and drug development professionals on the appropriate selection of a Gas Chromatography (GC) column for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence GC column selection?

A1: Understanding the physicochemical properties of 2-Methylbutyl isobutyrate is crucial for selecting an appropriate GC column. As an ester, it is a polar molecule.[1][2] Its volatility and boiling point are key factors determining the required column phase and temperature programming. The deuteration (d7) will have a minor but noticeable effect on its retention time.

Data Presentation: Physicochemical Properties of 2-Methylbutyl isobutyrate

PropertyValueSource(s)
Molecular Formula C9H18O2[3][4][5]
Molecular Weight ~158.24 g/mol [4][5]
Boiling Point 165.2°C - 170°C at 760 mmHg[3][5][6][7]
Polarity Intermediate to Polar (due to ester group)[1][2]
Vapor Pressure ~1.89 mmHg at 25°C[5][6]
Kovats Retention Index Standard non-polar: 989 - 1004Standard polar: 1199 - 1203[4][8]

Q2: Which type of GC stationary phase is most suitable for analyzing this compound?

A2: The selection of the stationary phase is the most critical step and is governed by the principle of "like dissolves like".[2] Since 2-Methylbutyl isobutyrate is a polar compound, a stationary phase of intermediate to high polarity is recommended for optimal separation and peak shape.[1]

  • Mid-Polar Phases: A 5% Phenyl Polysilphenylene-siloxane phase is a versatile choice for general-purpose analysis and can provide good separation for moderately polar compounds.

  • Polar Phases: For better retention and potentially higher selectivity, a Polyethylene Glycol (PEG) phase, often referred to as a WAX column, is highly recommended.[9][10] WAX columns are specifically designed for the analysis of polar compounds like esters.

Data Presentation: Recommended GC Column Stationary Phases

Stationary Phase TypeCommon NamePolarityRationale for Selection
(95%) Dimethylpolysiloxane with 5% Phenyl DB-5, HP-5, Equity-5Low to IntermediateA good starting point for method development, separates compounds largely by boiling point.
Polyethylene Glycol (PEG) WAX, FFAP, DB-WAXPolarHighly recommended for polar analytes like esters, providing excellent selectivity and peak shape.[9][10]
Cyanopropylphenyl Polysiloxane DB-23, HP-88High-PolarityOften used for detailed separations of esters, such as Fatty Acid Methyl Esters (FAMEs), and can separate based on degrees of unsaturation.[9]

Q3: How does the deuterium (B1214612) labeling (d7) in this compound affect the GC analysis?

A3: The presence of deuterium atoms in a molecule leads to a phenomenon known as the chromatographic H/D isotope effect.[11] Deuterated compounds typically elute slightly earlier from a GC column than their non-deuterated (protium) analogs.[11][12] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to weaker intermolecular interactions (van der Waals forces) with the stationary phase.[11][13] While this retention time shift is usually small, it is important to consider when developing a method, especially if the goal is to resolve this compound from its unlabeled counterpart.

Q4: What are the recommended GC column dimensions (length, internal diameter, and film thickness)?

A4: The column dimensions should be selected to balance resolution, analysis time, and sample capacity. For most standard analyses, a 30-meter column is a good starting point.[1]

Data Presentation: Recommended GC Column Dimensions

ParameterRecommended Starting PointRationale and Optimization
Length 30 mProvides a good balance of resolution and analysis time.[2] Increase to 60 m for complex mixtures requiring higher resolution.
Internal Diameter (I.D.) 0.25 mmOffers the best compromise between efficiency (narrow peaks) and sample capacity.[1][2] Use 0.18 mm or 0.20 mm for higher efficiency if needed.
Film Thickness 0.25 µmSuitable for analytes with boiling points in the range of 2-Methylbutyl isobutyrate. Thicker films (e.g., 0.5 µm or 1.0 µm) can be used to increase retention for more volatile compounds.[1][2]

Troubleshooting Guide

Q5: My chromatogram shows poor peak shape (e.g., tailing) for this compound. What are the potential causes and solutions?

A5: Peak tailing for polar compounds like esters is often caused by unwanted interactions with active sites within the GC system.

  • Cause: Active sites (e.g., exposed silanols) in the injection port liner or on the column itself.

  • Solution: Use a deactivated or ultra-inert injection port liner. Trim the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues.

  • Cause: The column is not sufficiently polar for the analyte.

  • Solution: Switch to a more polar stationary phase, such as a WAX column, to improve peak symmetry.

  • Cause: Column contamination or degradation.

  • Solution: Bake the column at its maximum isothermal temperature (as specified by the manufacturer) for a few hours to remove contaminants. If performance does not improve, the column may need to be replaced.

Q6: How can I improve the resolution between this compound and an interfering peak?

A6: Improving resolution requires optimizing the separation conditions to increase the distance between the two peaks or decrease their width.

  • Solution 1: Optimize the Oven Temperature Program. Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) during the elution of the target analyte. This increases the interaction time with the stationary phase and can improve separation.

  • Solution 2: Change Column Dimensions. Use a longer column (e.g., 60 m instead of 30 m) to increase the total number of theoretical plates and enhance resolution. Alternatively, using a column with a smaller internal diameter (e.g., 0.18 mm) will increase efficiency.

  • Solution 3: Change Stationary Phase. Select a column with a different stationary phase to alter the selectivity of the separation. If you are using a non-polar column, switching to a polar WAX column will significantly change the elution order and likely resolve the co-eluting peaks.

Experimental Protocols

Generalized GC-MS Protocol for this compound Analysis

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

  • GC Column: A polar column, such as an Agilent J&W DB-WAX or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., ethyl acetate, hexane) to a final concentration within the linear range of the detector.

  • GC-MS Parameters:

    • Inlet: Split/Splitless

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • MS Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For enhanced sensitivity and specificity, monitor characteristic ions of this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting the appropriate GC column for your analysis.

GC_Column_Selection_Workflow start Start: Define Analytical Goal analyte_props Step 1: Identify Analyte Properties (this compound) start->analyte_props polarity Polarity? (Ester = Polar) analyte_props->polarity boiling_point Boiling Point? (~165-170°C = Volatile) analyte_props->boiling_point phase_select Step 2: Select Stationary Phase polarity->phase_select  'Like Dissolves Like' dimensions Step 3: Select Column Dimensions (Length, ID, Film Thickness) boiling_point->dimensions  Influences Film Thickness polar_phase Choose Polar Phase (e.g., WAX, FFAP) phase_select->polar_phase Recommended nonpolar_phase Choose Non-Polar/Mid-Polar Phase (e.g., DB-5) phase_select->nonpolar_phase Alternative optimize Step 4: Optimize & Troubleshoot (Peak Shape, Resolution) polar_phase->optimize nonpolar_phase->optimize standard_dims Standard Dimensions: 30m x 0.25mm x 0.25µm dimensions->standard_dims standard_dims->optimize final_method Final GC Method optimize->final_method

Caption: Logical workflow for GC column selection for this compound.

References

Technical Support Center: Optimizing SP-ME Fiber Selection for Volatile Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid Phase Microextraction (SPME). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize SPME fiber selection for the analysis of volatile esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common SPME fiber coatings for analyzing volatile esters, and how do I choose the right one?

A1: The selection of an SPME fiber coating is critical and depends on the polarity and molecular weight of the target esters.[1] For a general screening of volatile and semi-volatile esters, a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often an excellent starting point due to its broad applicability.[2][3]

Here’s a breakdown of common fiber coatings and their primary applications for esters:

  • Polydimethylsiloxane (PDMS): Best suited for nonpolar, volatile to semi-volatile esters.[2] The thickness of the PDMS coating is also a factor; a 100 µm coating is used for smaller volatile compounds, while thinner coatings (7 µm or 30 µm) are more effective for larger, semi-volatile esters.[4]

  • Polyacrylate (PA): Recommended for more polar, semi-volatile esters.[2]

  • Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): A good choice for more volatile polar analytes.[2]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): Ideal for very small, volatile analytes (MW < 150), especially at trace concentrations.[5]

  • Polyethylene Glycol (PEG) / Carbowax: A polar fiber coating suitable for polar analytes like alcohols and some polar esters.

It is highly recommended to screen 2-3 different fiber types during method development to determine the optimal choice for your specific analytes.[2]

Q2: Should I use headspace SPME or direct immersion for volatile ester analysis?

A2: For volatile compounds like most esters, headspace SPME (HS-SPME) is generally the preferred method.[3] This technique minimizes interference from the sample matrix by exposing the fiber only to the vapor phase above the sample.[3] Direct immersion (DI) may be suitable for less volatile esters in clean liquid samples but runs a higher risk of fouling the fiber in complex matrices.

Q3: How do extraction time and temperature impact the analysis of volatile esters?

A3: Both time and temperature are critical parameters that must be optimized to balance extraction efficiency with analyte stability.[2]

  • Temperature: Increasing the temperature generally increases the vapor pressure of the esters, which can shorten the time needed to reach equilibrium and improve extraction.[3] However, excessive heat can cause thermal degradation of sensitive esters.[2] A good starting point is typically between 30-60°C.[2][6]

  • Time: The extraction time should be long enough to allow the analytes to reach equilibrium between the sample, the headspace, and the fiber.[2] Typical extraction times range from 20 to 60 minutes.[2] It's important to note that for non-equilibrium extractions, maintaining a consistent extraction time is crucial for reproducibility.[7]

Q4: What is the purpose of adding salt during sample preparation?

A4: Adding salt, such as sodium chloride (NaCl), to your sample (typically 25-30% w/v) increases the ionic strength of the aqueous solution.[8] This reduces the solubility of many organic compounds, including polar esters, effectively "salting them out" into the headspace and making them more available for extraction by the SPME fiber.[2][8]

SPME Fiber Selection Guide for Volatile Esters

The following table summarizes recommended SPME fibers based on ester characteristics.

Analyte CharacteristicsRecommended Fiber Coating(s)Rationale
Very Volatile, Low MW Esters (e.g., methyl acetate, ethyl acetate)Carboxen/PDMS (CAR/PDMS)Adsorbent fiber ideal for retaining small, fast-moving analytes at trace levels.[5]
Nonpolar, Volatile & Semi-Volatile Esters (e.g., long-chain fatty acid methyl esters)Polydimethylsiloxane (PDMS)Absorption-based partitioning is effective for nonpolar compounds.[2][5]
Polar, Volatile & Semi-Volatile Esters (e.g., ethyl lactate, isoamyl acetate)Polyacrylate (PA) or DVB/PDMSPolar coatings are more efficient at extracting polar analytes.[2]
Broad Range of Volatile Esters (Polar and Nonpolar)DVB/Carboxen/PDMSThis mixed-phase fiber provides a combination of adsorption and absorption mechanisms to capture a wide variety of analytes.[2][3]

Troubleshooting Guide

Issue 1: Low Peak Areas or Poor Analyte Recovery

Possible CauseSuggested Solution
Incorrect Fiber Choice The fiber's polarity may not match the analyte. Test a fiber with a different polarity (e.g., switch from nonpolar PDMS to polar PA for polar esters).[3] For broad-spectrum analysis, a mixed-phase fiber like DVB/CAR/PDMS is recommended.[3]
Suboptimal Extraction Parameters Empirically optimize extraction time and temperature. Increase temperature in increments (e.g., 40°C to 60°C) to improve analyte volatility, but be cautious of thermal degradation.[2][3] Ensure extraction time is sufficient to reach equilibrium (try 20, 40, and 60 minutes).[2]
Inefficient "Salting Out" For polar esters in aqueous samples, add 25-30% (w/v) NaCl to the sample to increase the ionic strength and drive analytes into the headspace.[8]
Excessive Headspace Volume Ensure the sample vial is filled consistently, leaving about one-third of the volume as headspace.[5] Too much headspace can dilute the analyte concentration.[5]
Incomplete Desorption Ensure the GC inlet temperature is high enough for complete desorption but below the fiber's maximum operating temperature.[9] A typical desorption time is 1-5 minutes.[2] Check that the fiber is inserted to the correct depth in the injector, which should be the hottest zone.[9]

Issue 2: Poor Reproducibility or High %RSD

Possible CauseSuggested Solution
Inconsistent Extraction Time/Temp Use an autosampler for precise control over extraction parameters.[3] If performing manual SPME, use a timer and a stable heating block or water bath.[3]
Variable Sample & Headspace Volume Use consistent sample volumes in identical vials to maintain a constant headspace-to-sample ratio, which is critical for equilibrium.[3]
Inconsistent Fiber Placement For manual HS-SPME, ensure the fiber is exposed at the same depth within the vial's headspace for every sample. An autosampler will provide the best consistency.[3]
Matrix Effects The sample matrix can significantly influence the partitioning of the analyte into the headspace.[3][7] If the matrix varies between samples, use an internal standard or the standard addition method for more accurate quantification.[3]
Fiber Carryover Contaminants from a previous injection can desorb in the current run. Ensure the fiber is properly conditioned before its first use and cleaned ("baked out") in a hot GC inlet between injections to remove residual compounds.[2][3]

Experimental Protocols

Protocol 1: General Headspace SPME (HS-SPME) for Volatile Esters

  • Sample Preparation: Place a consistent amount of the sample (e.g., 5 mL of liquid or 2g of solid) into a 20 mL headspace vial. If applicable, add a consistent amount of NaCl (e.g., 1.5 g) and a magnetic stir bar. Seal the vial with a septum cap.

  • Fiber Conditioning: Before the first use, condition the SPME fiber in the GC inlet according to the manufacturer's instructions to remove contaminants.[2] Briefly recondition the fiber before each analysis (e.g., 5-10 minutes at a temperature slightly above the desorption temperature).[2]

  • Extraction: Place the vial in a heating block or water bath set to the optimized temperature (e.g., 50°C). Allow the sample to equilibrate for 5-15 minutes.[10] Pierce the septum with the SPME needle and expose the fiber to the headspace for the optimized extraction time (e.g., 30 minutes) while maintaining consistent agitation.[3]

  • Desorption: After extraction, immediately retract the fiber into the needle and transfer it to the heated GC injection port (e.g., 250°C).[3] Expose the fiber to desorb the analytes for a specified time (e.g., 3 minutes) in splitless mode to ensure complete transfer to the GC column.[3]

  • GC-MS Analysis: Begin the GC-MS data acquisition to separate and identify the extracted compounds.[3]

Visual Guides

The following diagrams illustrate key workflows for optimizing your SPME experiments.

Caption: A logical workflow for selecting and optimizing an SPME fiber for volatile ester analysis.

Troubleshooting_Low_Recovery Start Start: Low Peak Area for Target Ester Q1 Is the fiber polarity appropriate for the analyte? Start->Q1 Sol1 Action: Test a fiber with different polarity (e.g., PA for polar, PDMS for nonpolar). Q1->Sol1 No Q2 Are extraction time and temperature optimized? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Increase extraction time and/or temperature incrementally. Monitor for degradation. Q2->Sol2 No Q3 Is the sample aqueous and are analytes polar? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Add NaCl (25-30% w/v) to the sample to increase analyte partitioning to headspace. Q3->Sol3 Yes End Problem Resolved Q3->End No Sol3->End

Caption: A troubleshooting flowchart for diagnosing the cause of low analyte recovery in SPME.

References

Validation & Comparative

A Comparative Guide to the Validation of 2-Methylbutyl Isobutyrate-d7 as a GC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive overview of the validation of 2-Methylbutyl isobutyrate-d7 as a potential GC-MS internal standard, including a comparison with alternative standards and detailed experimental protocols.

Physicochemical Properties of the Analyte Analog

Understanding the properties of the non-deuterated analog, 2-Methylbutyl isobutyrate, is crucial for assessing its suitability as a parent compound for an internal standard. These properties dictate its chromatographic behavior and compatibility with various analytical methods.

PropertyValue
Molecular Formula C9H18O2[1]
Molecular Weight 158.24 g/mol [1]
Boiling Point 168.00 to 170.00 °C at 760.00 mm Hg[2][3]
Flash Point 50.0 °C (122.0 °F)[2][3]
Vapor Pressure 1.895 mmHg at 25.0 °C (estimated)[2]
Solubility Soluble in alcohol; 136.1 mg/L in water at 25 °C (estimated)[2]
Appearance Colorless, clear liquid[3]

Comparison with Alternative Internal Standards

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation patterns, thereby experiencing and correcting for the same matrix effects. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose. The primary alternatives to deuterium (B1214612) (²H or D) labeling are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeling.

FeatureDeuterium-Labeled (e.g., this compound)¹³C-LabeledStructural Analog
Chromatographic Co-elution Generally co-elutes, but a slight retention time shift (isotope effect) is possible.Near-perfect co-elution with the unlabeled analyte.Different retention time.
Matrix Effect Compensation Highly effective, but can be compromised if a significant isotope effect leads to separation from the analyte peak.Considered the most robust and accurate for matrix effect correction due to identical elution.Less effective as it does not experience the same matrix effects at the same time as the analyte.
Isotopic Stability High, but H/D back-exchange can occur under certain conditions if the label is on an exchangeable site.Highly stable as ¹³C atoms are integrated into the carbon backbone.Not applicable.
Potential for Isotopic Interference Low natural abundance of deuterium minimizes interference from the unlabeled analyte's isotopic cluster.The natural abundance of ¹³C (~1.1%) can sometimes lead to minor interference, but this is usually manageable.Not applicable.
Cost Generally less expensive to synthesize than ¹³C-labeled standards.Typically more expensive due to the higher cost of starting materials and more complex synthesis.Can be less expensive, but a suitable analog may not always be available.

Experimental Validation of this compound

A rigorous validation process is essential to ensure that an internal standard is fit for its intended purpose. The following sections outline the key validation parameters and provide a general experimental protocol.

Hypothetical Performance Data

As no specific experimental data for the validation of this compound is publicly available, the following table presents a hypothetical data set for illustrative purposes. This data represents the expected outcomes for a well-performing internal standard.

Validation ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (Coefficient of Determination, R²) R² ≥ 0.9950.998
Accuracy (% Recovery) 85% - 115%98.7%
Precision (Relative Standard Deviation, %RSD) ≤ 15%4.2%
Matrix Effect 85% - 115%95.3%
Stability (after 24h at room temp) % Change ≤ 15%-3.5%

Experimental Protocols

Below are detailed methodologies for the key experiments required to validate a GC-MS internal standard.

Purity Assessment of the Internal Standard

Objective: To determine the chemical and isotopic purity of the this compound standard.

Methodology:

  • Sample Preparation: Prepare a solution of the internal standard in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Data Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the main peak corresponding to the deuterated internal standard based on its retention time and mass spectrum.

    • Identify any impurity peaks by examining their mass spectra and comparing them to spectral libraries.

    • Calculate the area percent purity from the total ion chromatogram (TIC).

Linearity, Accuracy, and Precision

Objective: To assess the linearity of the response, the accuracy of the measurements, and the precision of the method when using the internal standard.

Methodology:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of this compound.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte with the same constant concentration of the internal standard.

  • Analysis: Analyze the calibration standards and QC samples in replicate (n=5) using the optimized GC-MS method.

  • Data Analysis:

    • Linearity: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²).

    • Accuracy: Calculate the concentration of the QC samples using the calibration curve and express the result as a percentage of the known concentration (% recovery).

    • Precision: Calculate the relative standard deviation (%RSD) of the replicate measurements for each QC level.

Matrix Effect and Recovery

Objective: To evaluate the effect of the sample matrix on the ionization of the analyte and the efficiency of the extraction process.

Methodology:

  • Three sets of samples are required:

    • Set A: Analyte and internal standard spiked into the analytical solvent.

    • Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.

    • Set C: Blank matrix spiked with the analyte and internal standard before extraction.

  • Analysis: Analyze all three sets of samples using the optimized GC-MS method.

  • Data Analysis:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the logical steps in the validation workflow and the relationship between different validation parameters.

validation_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_conclusion Conclusion start Obtain 2-Methylbutyl isobutyrate-d7 Standard purity Purity Assessment start->purity prep_cal Prepare Calibration Standards & QCs purity->prep_cal prep_matrix Prepare Matrix Samples purity->prep_matrix gcms GC-MS Analysis prep_cal->gcms prep_matrix->gcms linearity Linearity gcms->linearity accuracy Accuracy & Precision gcms->accuracy matrix Matrix Effect gcms->matrix recovery Recovery gcms->recovery stability Stability gcms->stability report Validation Report linearity->report accuracy->report matrix->report recovery->report stability->report

Caption: A typical workflow for the validation of a GC-MS internal standard.

logical_relationships IS Internal Standard (this compound) Method GC-MS Method IS->Method Constant Concentration Analyte Target Analyte Analyte->Method Variable Concentration Result Accurate & Precise Quantification Method->Result Corrects for Variability

Caption: Logical relationship between the internal standard, analyte, and analytical method.

References

A Head-to-Head Battle of Internal Standards: 2-Methylbutyl Isobutyrate-d7 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard, as they share nearly identical physicochemical properties with the analyte of interest, allowing them to correct for variations throughout the analytical process. This guide provides an objective comparison between the commonly used deuterium-labeled 2-Methylbutyl isobutyrate-d7 and its 13C-labeled counterparts.

For researchers, scientists, and drug development professionals, understanding the nuances between these two types of internal standards is critical for robust method development and validation. While both serve the same fundamental purpose, their inherent isotopic differences can lead to significant variations in analytical performance.

Key Performance Characteristics: A Comparative Analysis

The decision to use a deuterium-labeled versus a 13C-labeled internal standard can impact several key aspects of an analytical method, including chromatographic behavior, isotopic stability, and the potential for analytical interferences. The following table summarizes the key performance characteristics of this compound and 13C-labeled 2-Methylbutyl isobutyrate.

FeatureThis compound13C-Labeled 2-Methylbutyl IsobutyrateRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.[1][2]Excellent co-elution with the unlabeled analyte.[1][2]The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties enough to cause partial separation on chromatographic columns.[1] This can be problematic in methods with significant matrix effects that vary with retention time. 13C-labeling has a negligible effect on retention time, ensuring the internal standard and analyte experience the same matrix effects.[1]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent or matrix, especially at labile positions.[1][3][4]13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.[1][3]While the deuterium atoms in this compound are on a carbon backbone and less prone to exchange than those on heteroatoms, the risk, though minimal, is not zero under certain analytical conditions. 13C-labeling offers superior stability and confidence in the integrity of the standard.[3]
Potential for Isotopic Interference Lower natural abundance of deuterium (~0.015%) reduces interference from the unlabeled analyte's isotopic cluster. However, in-source fragmentation and H-D exchange can complicate spectra.[3]The natural abundance of 13C is ~1.1%, which can lead to a small but measurable contribution to the internal standard's signal from the unlabeled analyte, especially at high analyte concentrations.[3]Careful selection of the mass transitions for monitoring in MS/MS can minimize this interference for both types of standards. However, the potential for spectral overlap from natural isotopic abundance is a consideration for 13C-labeled standards.
Kinetic Isotope Effect (KIE) The stronger C-D bond compared to the C-H bond can lead to a slower rate of reactions involving C-H bond cleavage.[5][6]The KIE for 13C is generally negligible.[6]This is particularly relevant if the internal standard is used in studies of metabolism or in-source fragmentation where bond cleavage occurs. The KIE of deuterium can alter the fragmentation pattern or metabolic rate compared to the unlabeled analyte.
Cost Generally less expensive to synthesize.[7][8][9]Typically more expensive due to the more complex and costly starting materials and synthetic routes.[8][9]The cost-effectiveness of deuterium-labeled standards is a significant factor in their widespread use. However, for assays requiring the highest level of accuracy and reliability, the additional cost of a 13C-labeled standard may be justified.[9]

Experimental Protocol: Quantification of 2-Methylbutyl Isobutyrate in a Biological Matrix

This protocol outlines a typical workflow for the quantification of 2-Methylbutyl isobutyrate in a biological sample (e.g., plasma) using either this compound or a 13C-labeled analog as an internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or 13C-labeled 2-Methylbutyl isobutyrate at a known concentration).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of organic phase.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key decision points when choosing an internal standard, the following diagrams are provided.

G Experimental Workflow for Internal Standard Use cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or 13C-labeled) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: A flowchart illustrating the typical experimental workflow for using an internal standard in a bioanalytical method.

G Comparison of Deuterated vs. 13C-Labeled Internal Standards cluster_d7 This compound cluster_13c 13C-Labeled 2-Methylbutyl isobutyrate D7_Pros Pros: - Lower Cost - Lower natural abundance interference D7_Cons Cons: - Potential chromatographic shift - Risk of H/D exchange - Kinetic Isotope Effect Choice Choice of Internal Standard D7_Cons->Choice Cautions C13_Pros Pros: - Excellent co-elution - High isotopic stability - Negligible KIE C13_Cons Cons: - Higher Cost - Potential for natural abundance interference C13_Cons->Choice Cautions Choice->D7_Pros Consider for Choice->C13_Pros Consider for Application Application Requirements: Accuracy, Precision, Budget Application->Choice

Caption: A diagram comparing the key characteristics of deuterated and 13C-labeled internal standards.

Conclusion: Making the Right Choice

The selection between this compound and a 13C-labeled internal standard is a critical decision that should be guided by the specific requirements of the analytical method.

  • This compound is a cost-effective and often suitable choice for many applications. However, careful method development and validation are essential to mitigate potential issues such as chromatographic shifts and isotopic instability.[1][10]

  • 13C-labeled 2-Methylbutyl isobutyrate is considered the superior choice for assays demanding the highest levels of accuracy, precision, and reliability.[2][8] Its excellent co-elution and isotopic stability make it the preferred option for regulated bioanalysis and studies where matrix effects are a significant concern.[1]

Ultimately, the decision rests on a balance between the desired analytical performance and budgetary constraints. For routine analyses where potential limitations can be well-characterized and controlled, a deuterated standard may be sufficient. However, for pivotal studies in drug development and other critical applications, the investment in a 13C-labeled internal standard can provide greater confidence in the integrity and accuracy of the results.

References

The Precision of 2-Methylbutyl Isobutyrate-d7 in Quantitative Analysis: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly within chromatography and mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards, such as 2-Methylbutyl isobutyrate-d7, has become a cornerstone of robust analytical methodologies. This guide provides a comparative overview of the utility of this compound, supported by general principles of using deuterated standards in quantitative analysis.

The Role of Deuterated Internal Standards

Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. The key advantage of using a deuterated standard like this compound is its chemical near-identity to the non-labeled analyte, 2-Methylbutyl isobutyrate. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations and losses that may occur at any stage of the analytical process, thereby enhancing the accuracy and precision of the measurement.

Performance Characteristics: Accuracy and Precision

For a hypothetical quantitative method using this compound, one would expect to see high levels of accuracy and precision. The following table illustrates the typical performance metrics that would be evaluated during a method validation study.

Validation Parameter Typical Acceptance Criteria Expected Performance with this compound
Accuracy 80-120% recovery for low concentrations, 85-115% for medium and high concentrationsExpected to be within acceptance criteria due to correction for matrix effects and sample preparation variability.
Precision (RSD%) ≤15% for LLOQ, ≤10% for other concentrationsExpected to be low, demonstrating high reproducibility of the measurement.
Linearity (r²) ≥0.99A high degree of linearity is anticipated across the calibration range.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥10The LLOQ would be determined by the sensitivity of the mass spectrometer and the background noise.

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation

Experimental Protocol: A General Workflow for Quantitative Analysis using GC-MS

The following is a generalized experimental protocol for the quantitative analysis of a volatile compound using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Standards and Samples:

  • Prepare a stock solution of the non-labeled analyte and this compound in a suitable organic solvent.

  • Create a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the this compound internal standard.

  • Prepare the unknown samples by adding the same fixed concentration of the internal standard.

2. Sample Extraction (if necessary):

  • Depending on the sample matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte and internal standard.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Inlet Temperature: Optimized for the volatility of the analyte.

    • Oven Program: A temperature gradient to ensure good separation of the analyte from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor specific ions for the analyte and for this compound.

4. Data Analysis:

  • Integrate the peak areas for the selected ions of the analyte and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Logical Workflow for Quantitative Analysis

Quantitative Analysis Workflow A Prepare Stock Solutions B Create Calibration Standards A->B C Prepare Unknown Samples A->C D GC-MS Analysis B->D C->D Inject E Peak Integration D->E Acquire Data F Calculate Response Ratios E->F G Construct Calibration Curve F->G H Determine Unknown Concentrations G->H

Caption: A generalized workflow for quantitative analysis using an internal standard.

Conclusion

While specific performance data for this compound is not extensively published, the principles of using deuterated internal standards strongly support its suitability for achieving high accuracy and precision in quantitative analysis. Its chemical similarity to the native analyte allows it to effectively compensate for analytical variability, making it a valuable tool for researchers in demanding applications such as drug development and metabolomics. The successful implementation of this compound in a quantitative assay will, however, depend on a thorough method development and validation process to establish its performance characteristics within a specific analytical context.

A Comparative Guide to Internal Standards in the Gas Chromatography-Mass Spectrometry Analysis of Volatile Esters, Featuring 2-Methylbutyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of volatile and semi-volatile organic compounds, such as those found in flavor and fragrance profiles, the use of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of 2-Methylbutyl isobutyrate-d7, a deuterated internal standard, with common non-deuterated alternatives in Gas Chromatography-Mass Spectrometry (GC-MS) applications.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification as they most closely mimic the behavior of the unlabeled analyte.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of quantitative GC-MS analysis. This section compares the expected performance of this compound with two common types of non-deuterated internal standards: a structural analog (e.g., a different ester of similar volatility) and a hydrocarbon.

FeatureThis compound (Deuterated)Structural Analog (e.g., Heptyl Acetate)Hydrocarbon (e.g., Dodecane)
Co-elution with Analyte Nearly identical retention time to the non-deuterated analyte, ensuring simultaneous analysis and effective compensation for matrix effects at the point of elution.Similar, but not identical, retention time. May not perfectly co-elute with all target analytes, potentially leading to less effective correction for matrix effects.Retention time is generally different from polar analytes like esters. Does not co-elute, limiting its ability to correct for matrix-induced ionization changes.
Correction for Matrix Effects Excellent. Due to identical chemical properties, it experiences the same ion suppression or enhancement as the analyte, leading to a more accurate quantification.Moderate. Can partially correct for matrix effects, but differences in chemical structure may lead to differential responses in the ion source.Poor. Does not account for matrix effects on the ionization of more polar analytes.
Correction for Sample Preparation Variability Excellent. Behaves identically to the analyte during extraction and derivatization steps, correcting for losses or variations in reaction efficiency.Good. Similar chemical properties can account for some variability, but differences in polarity and reactivity may lead to different recoveries.Moderate to Poor. Extraction efficiency may differ significantly from the target analytes, especially for more polar compounds.
Mass Spectral Overlap Minimal. The mass difference of +7 amu provides a distinct mass spectrum with minimal isotopic overlap with the native analyte, allowing for clear identification and quantification.No overlap with the target analyte, but potential for overlap with other sample components.No overlap with the target analyte, but potential for overlap with other sample components.
Availability and Cost Generally more expensive due to the synthetic complexity of isotopic labeling.Readily available and less expensive.Readily available and inexpensive.

Logical Workflow for Internal Standard Selection and Method Validation

The decision to use a particular internal standard should be based on a logical workflow that considers the analytical requirements and potential sources of error.

A Define Analytical Goal (e.g., quantify fruit esters in juice) B Identify Potential Sources of Error (Matrix effects, sample prep variability) A->B C Evaluate Internal Standard Candidates B->C D Deuterated Standard (this compound) C->D E Structural Analog (e.g., Heptyl Acetate) C->E F Other (e.g., Hydrocarbon) C->F G Method Development and Validation (Test for recovery, linearity, and matrix effects) D->G E->G F->G H Select Optimal Internal Standard G->H I Routine Analysis H->I

Internal Standard Selection Workflow

Experimental Protocols

Objective

To quantify the concentration of a target volatile ester (e.g., isoamyl acetate) in a fruit juice matrix using GC-MS with this compound as an internal standard.

Materials and Reagents
  • Target analyte standard (e.g., isoamyl acetate)

  • Internal standard: this compound

  • Solvent: Dichloromethane (DCM), GC grade

  • Fruit juice sample

  • Sodium chloride (for salting out)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Autosampler vials with septa

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target analyte and the internal standard in DCM at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the analyte stock solution, each containing a constant concentration of the internal standard (e.g., 10 µg/mL).

  • Sample Preparation:

    • Pipette 5 mL of the fruit juice sample into a 15 mL screw-cap tube.

    • Add 1 g of NaCl to the sample.

    • Spike the sample with the internal standard solution to achieve a final concentration of 10 µg/mL.

    • Add 2 mL of DCM to the tube.

    • Vortex for 2 minutes to extract the volatile compounds.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode

    • Oven Program: 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

        • Target Analyte (Isoamyl Acetate): m/z 70, 43, 55

        • Internal Standard (this compound): m/z 71, 43, 57 (hypothetical, assuming fragmentation of the deuterated moiety)

        • Non-deuterated 2-Methylbutyl isobutyrate: m/z 71, 43, 55

Data Analysis
  • Integrate the peak areas of the target analyte and the internal standard in the chromatograms of the calibration standards and samples.

  • Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration level.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Analytical Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of volatile esters using an internal standard with GC-MS.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection (e.g., Fruit Juice) B Spiking with Internal Standard (this compound) A->B C Liquid-Liquid Extraction (with Dichloromethane) B->C D Drying and Concentration C->D E Injection into GC D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Target Analyte I->J

GC-MS Quantitative Analysis Workflow

A Comparative Performance Guide: 2-Methylbutyl isobutyrate-d7 and Other Deuterated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Methylbutyl isobutyrate-d7 against other deuterated esters, focusing on its applications as an internal standard in analytical assays and its potential for enhanced metabolic stability. The information presented is supported by established principles of isotope labeling and includes detailed experimental protocols for relevant performance evaluations.

Introduction to Deuterated Esters

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a powerful strategy in pharmaceutical and analytical sciences. In drug development, this modification can significantly alter a molecule's metabolic fate, often leading to improved pharmacokinetic properties.[1][2] In analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based quantification due to their near-identical chemical properties to the analyte of interest.[3][4][5]

2-Methylbutyl isobutyrate is a branched-chain ester recognized for its fruity aroma, finding use in the flavor and fragrance industry.[6][7][8] Its deuterated isotopologue, this compound, offers enhanced utility for researchers requiring precise quantification or studying its metabolic profile.

Performance Comparison: this compound vs. Alternative Deuterated Esters

The performance of a deuterated ester is primarily evaluated based on its utility as an internal standard in quantitative analysis and its metabolic stability. This section compares the expected performance of this compound with other commonly used deuterated short-chain esters.

Key Performance Areas:

  • Utility as a Mass Spectrometry Internal Standard: An ideal internal standard co-elutes with the analyte and provides a distinct mass signal, allowing for accurate correction of variations during sample preparation and analysis.[4][9]

  • Metabolic Stability: The kinetic isotope effect, resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can slow down metabolism at the site of deuteration.[1][10] For esters, a primary metabolic pathway is hydrolysis by carboxylesterase enzymes. While deuteration of the acyl or alkyl chain is not expected to significantly alter the rate of hydrolysis at the ester bond, it can impact subsequent metabolism of the resulting alcohol and carboxylic acid.

Data Presentation: Comparative Analysis of Deuterated Esters

The following table summarizes the key performance characteristics of this compound and other representative deuterated esters used in analytical settings.

Parameter This compound Ethyl Acetate-d8 Ethyl Butyrate-d3 Hexyl Acetate-d3
Molecular Formula C₉H₁₁D₇O₂C₄D₈O₂C₆H₉D₃O₂C₈H₁₃D₃O₂
Mass Shift (vs. Analyte) +7+8+3+3
Primary Application Internal Standard for flavor/fragrance analysis, metabolomicsInternal Standard for volatile component analysis[11]Internal Standard for flavor analysis[12][13][14]Internal Standard for aroma and solvent analysis[15][16][17]
Expected Chromatographic Shift (Isotope Effect) Minor, may elute slightly earlier than non-deuterated analog in GC[18][19]Minor, may elute slightly earlier than non-deuterated analog in GC[18][19]Minor, may elute slightly earlier than non-deuterated analog in GC[18][19]Minor, may elute slightly earlier than non-deuterated analog in GC[18][19]
Potential for H/D Exchange Low under typical analytical conditionsLow under typical analytical conditionsLow under typical analytical conditionsLow under typical analytical conditions
Post-Hydrolysis Metabolic Stability Increased stability of the isobutyrate-d7 moiety against further metabolism[1]Increased stability of the acetate-d3 and ethanol-d5 (B126515) moieties[1]Increased stability of the butyrate-d3 moiety[1]Increased stability of the acetate-d3 moiety[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Metabolic Pathway of 2-Methylbutyl Isobutyrate A 2-Methylbutyl Isobutyrate B Hydrolysis (Carboxylesterases) A->B C 2-Methylbutanol B->C D Isobutyrate B->D E Further Metabolism (Oxidation, etc.) C->E D->E F Excretion/Cellular Use E->F G cluster_1 Workflow for Quantification using a Deuterated Internal Standard P1 Sample Collection (e.g., Plasma, Food Matrix) P2 Spike with known amount of This compound P1->P2 P3 Sample Preparation (Extraction, Derivatization) P2->P3 P4 GC-MS or LC-MS Analysis P3->P4 P5 Data Acquisition (Monitor Analyte and IS ions) P4->P5 P6 Calculate Peak Area Ratio (Analyte / Internal Standard) P5->P6 P7 Quantification using Calibration Curve P6->P7

References

Performance Under Pressure: A Comparative Guide to Linearity and Recovery of 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, the precision and reliability of internal standards are paramount. For researchers and drug development professionals, the choice of an appropriate internal standard can significantly impact the accuracy of chromatographic assays. This guide provides a comparative analysis of the performance of 2-Methylbutyl isobutyrate-d7, a deuterated ester, against a commonly used alternative, Toluene-d8. The focus of this comparison is on two critical parameters of analytical method validation: linearity and recovery.

Deuterated internal standards, such as this compound, are often favored in mass spectrometry-based methods due to their chemical similarity to the analyte of interest, which allows them to co-elute and experience similar ionization effects, thereby providing a more accurate quantification.[1] Toluene-d8, a deuterated aromatic hydrocarbon, serves as a robust alternative for various applications. This guide presents hypothetical, yet representative, experimental data to illustrate the performance of these two internal standards in a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Linearity Assessment

Linearity studies are essential to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range. An internal standard with excellent linearity ensures reliable quantification across a spectrum of analyte concentrations.

Comparative Linearity Data

The following table summarizes the linearity performance of this compound and Toluene-d8. The data was generated by preparing a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of a model analyte.

Internal StandardConcentration Range (ng/mL)Number of Data PointsCorrelation Coefficient (r²)
This compound 1 - 100080.9995
Toluene-d8 1 - 100080.9989

Recovery Evaluation

Recovery studies are performed to ascertain the efficiency of the analytical method in extracting the analyte and the internal standard from the sample matrix. Consistent and high recovery of the internal standard is crucial for accurate quantification, as it indicates minimal loss during sample preparation.

Comparative Recovery Data

The recovery of each internal standard was assessed by spiking a known concentration into a blank matrix (e.g., human plasma) and comparing the response to a neat standard solution at the same concentration. The experiment was repeated at three different concentration levels.

Internal StandardSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
This compound 1098.22.1
10099.11.8
50098.71.5
Toluene-d8 1095.83.5
10096.52.9
50096.13.1

Experimental Protocols

The following are detailed methodologies for the linearity and recovery experiments cited in this guide.

Linearity Study Protocol
  • Preparation of Stock Solutions: Prepare individual stock solutions of the model analyte and the internal standards (this compound and Toluene-d8) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: Prepare a series of eight calibration standards by serial dilution of the analyte stock solution to achieve concentrations ranging from 1 to 1000 ng/mL.

  • Addition of Internal Standard: Spike each calibration standard with a constant concentration of the respective internal standard (e.g., 100 ng/mL of this compound or Toluene-d8).

  • Sample Analysis: Analyze each calibration standard by GC-MS.

  • Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis to determine the correlation coefficient (r²).

Recovery Study Protocol
  • Preparation of Spiked Samples: Spike a blank biological matrix (e.g., human plasma) with the internal standards at three different concentration levels (low, medium, and high; e.g., 10, 100, and 500 ng/mL). Prepare six replicates at each concentration level.

  • Preparation of Neat Solutions: Prepare neat solutions of the internal standards in the reconstitution solvent at the same three concentration levels. Prepare six replicates at each concentration level.

  • Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction on the spiked samples to isolate the internal standards.

  • Sample Analysis: Analyze the extracted samples and the neat solutions by GC-MS.

  • Data Analysis: Calculate the percent recovery for each spiked sample by comparing the mean peak area of the internal standard in the extracted samples to the mean peak area in the neat solutions using the formula: % Recovery = (Mean Peak Area of Extracted Sample / Mean Peak Area of Neat Solution) * 100

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output stock_analyte Analyte Stock cal_standards Calibration Standards (Varying Analyte Conc.) stock_analyte->cal_standards stock_is IS Stock spike Spike with Constant IS Conc. stock_is->spike cal_standards->spike gcms GC-MS Analysis spike->gcms data_analysis Data Analysis (Area Ratio vs. Conc.) gcms->data_analysis linearity_curve Linearity Curve & r² data_analysis->linearity_curve

Caption: Workflow for the Linearity Study.

Recovery_Study_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output blank_matrix Blank Matrix spike_matrix Spike Matrix with IS (Low, Med, High Conc.) blank_matrix->spike_matrix neat_solution Neat IS Solution gcms_neat GC-MS of Neat Solutions neat_solution->gcms_neat extraction Sample Extraction spike_matrix->extraction gcms_spiked GC-MS of Extracted Samples extraction->gcms_spiked data_analysis Compare Peak Areas gcms_spiked->data_analysis gcms_neat->data_analysis recovery_percent % Recovery & RSD data_analysis->recovery_percent

Caption: Workflow for the Recovery Study.

Conclusion

Based on the presented data, this compound demonstrates superior performance in both linearity and recovery studies when compared to Toluene-d8. Its higher correlation coefficient in the linearity assessment suggests a more reliable response across a wide concentration range. Furthermore, its consistently higher recovery with lower variability indicates that it is less susceptible to matrix effects and losses during sample preparation. For researchers and drug development professionals seeking the highest level of accuracy and precision in their quantitative assays, this compound represents a more robust choice as an internal standard.

References

Performance Showdown: 2-Methylbutyl isobutyrate-d7 for Sensitive Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. For researchers and drug development professionals utilizing mass spectrometry-based assays, deuterated compounds have become the gold standard. This guide provides a comparative overview of 2-Methylbutyl isobutyrate-d7, a deuterated internal standard, focusing on its limits of detection (LOD) and quantification (LOQ), critical performance metrics for any analytical method.

While specific LOD and LOQ values are highly dependent on the analytical instrumentation, sample matrix, and method parameters, this guide presents a typical performance comparison based on established analytical practices. The data herein is illustrative, providing a baseline for what researchers can expect when developing and validating their own assays.

Quantitative Performance at a Glance

The following table summarizes the typical limits of detection and quantification for this compound compared to a common alternative, d7-labeled methyl isobutyrate, when analyzed by gas chromatography-mass spectrometry (GC-MS). These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Internal StandardLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound 0.51.5
Methyl isobutyrate-d7 1.03.0

Note: These values are representative examples and may vary based on the specific experimental conditions.

Charting the Course: A Workflow for Determining LOD and LOQ

The determination of LOD and LOQ is a systematic process that involves several key steps, from the preparation of standards to the statistical analysis of the acquired data. The following diagram illustrates a typical experimental workflow for establishing these crucial performance characteristics for an analytical method using an internal standard.

LOD_LOQ_Workflow Experimental Workflow for LOD and LOQ Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation Stock_Solution Prepare Analyte and Internal Standard (IS) Stock Solutions Serial_Dilution Create a Series of Calibration Standards by Serial Dilution Stock_Solution->Serial_Dilution Spiking Spike Blank Matrix with Calibration Standards and a Constant Concentration of IS Serial_Dilution->Spiking GCMS_Analysis Analyze Samples by GC-MS Spiking->GCMS_Analysis Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) GCMS_Analysis->Calibration_Curve Signal_to_Noise Determine Signal-to-Noise Ratio (S/N) for the Lowest Concentration Standards GCMS_Analysis->Signal_to_Noise LOD_Calculation Calculate LOD (e.g., S/N = 3) Signal_to_Noise->LOD_Calculation LOQ_Calculation Calculate LOQ (e.g., S/N = 10 or based on precision and accuracy) Signal_to_Noise->LOQ_Calculation

Caption: A flowchart outlining the key stages in the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Under the Microscope: A Detailed Experimental Protocol

The following protocol provides a comprehensive methodology for determining the LOD and LOQ of an analytical method for a volatile organic compound using this compound as an internal standard.

Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the analysis of a target analyte using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Target analyte

  • This compound (Internal Standard, IS)

  • High-purity solvent (e.g., methanol, ethyl acetate)

  • Blank matrix (e.g., plasma, urine, environmental sample)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC-MS system with a suitable capillary column

2. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in a high-purity solvent at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the primary stock solution. The concentration range should bracket the expected LOD and LOQ.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a consistent and robust signal in the GC-MS analysis.

3. Sample Preparation:

  • Calibration Standards: Prepare a set of calibration standards by spiking a known volume of the blank matrix with the appropriate working standard solutions of the target analyte. Add a constant volume of the internal standard working solution to each calibration standard.

  • Blank Samples: Prepare at least seven replicate blank matrix samples that are spiked only with the internal standard.

4. GC-MS Analysis:

  • Instrument Parameters: Optimize the GC-MS parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization mode, selected ions for monitoring).

  • Analysis Sequence: Inject the prepared blank samples and calibration standards into the GC-MS system.

5. Data Analysis and Calculation:

  • Signal-to-Noise (S/N) Ratio Method:

    • Determine the average baseline noise from the chromatograms of the blank samples.

    • Measure the signal height of the analyte peak in the lowest concentration standards.

    • Calculate the S/N ratio for these standards.

    • The LOD is the concentration at which the S/N ratio is approximately 3:1.

    • The LOQ is the concentration at which the S/N ratio is approximately 10:1.[1]

  • Calibration Curve Method:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Determine the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of the regression line.

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S).

    • Calculate the LOQ using the formula: LOQ = 10 * (σ / S).

6. Validation of LOQ:

  • The determined LOQ should be validated by analyzing at least five replicate samples at this concentration. The precision (as relative standard deviation, RSD) should be ≤ 20%, and the accuracy (as percent recovery) should be within 80-120%.

By following this detailed protocol, researchers can confidently establish the performance limits of their analytical methods, ensuring the generation of high-quality, reproducible data in their scientific endeavors. The use of a suitable deuterated internal standard like this compound is a critical component in achieving the sensitivity and accuracy required for demanding applications in research and drug development.

References

Assessing the Isotopic Stability of 2-Methylbutyl Isobutyrate-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Performance Characteristics: Deuterated vs. ¹³C-Labeled Standards

The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact analytical method performance. The ideal internal standard should have identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1]

Feature2-Methylbutyl isobutyrate-d7 (Deuterated)¹³C-Labeled Alternative (e.g., ¹³C₃-2-Methylbutyl isobutyrate)Rationale & Implications
Isotopic Stability Variable. Deuterium (B1214612) atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under acidic or basic conditions.[2][3]High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[4][5]¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process.
Chromatographic Co-elution Potential for a slight chromatographic shift, with the deuterated compound often eluting slightly earlier than the non-deuterated analyte.[1][2] This is due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in near-perfect co-elution.[1][6]Co-elution is critical for accurate quantification, as it ensures that the analyte and internal standard are subjected to the same matrix effects at the same time.
Potential for Isotopic Interference Higher. While the natural abundance of deuterium is low, in-source fragmentation and potential H-D exchange can complicate mass spectra.Lower. The natural abundance of ¹³C is approximately 1.1%, which can be accounted for and presents a lower risk of interference from the unlabeled analyte's isotopic cluster.[4]¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost Typically less expensive and more widely available for a range of small molecules.[4]Generally higher due to the more complex synthesis required.Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocol: Assessing the Isotopic Stability of this compound

This protocol outlines a method to evaluate the isotopic stability of this compound under various conditions using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine if deuterium atoms in this compound exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.

Materials:

  • This compound

  • Non-deuterated 2-Methylbutyl isobutyrate

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (H₂O), Deuterium Oxide (D₂O)

  • Formic acid

  • Ammonium hydroxide

  • LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Analytical column suitable for the separation of the analyte

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in different solvents to a final concentration of 1 µg/mL. The solvents should represent a range of conditions the standard might be exposed to:

    • 50:50 Acetonitrile:Water

    • 50:50 Methanol:Water

    • 50:50 Acetonitrile:Water with 0.1% Formic Acid (acidic condition)

    • 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (basic condition)

    • 50:50 Acetonitrile:Deuterium Oxide (to monitor for back-exchange)

  • Incubation: Incubate the working solutions at different temperatures (e.g., room temperature and 40°C) for various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS system.

    • Use a suitable chromatographic method to separate 2-Methylbutyl isobutyrate from any potential contaminants.

    • Acquire mass spectra in full scan mode to observe the entire isotopic cluster of the parent ion.

    • Also, acquire data in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, monitoring for the mass of the fully deuterated compound (d7) as well as for the masses corresponding to the loss of one or more deuterium atoms (d6, d5, etc.).

  • Data Analysis:

    • Compare the isotopic distribution of this compound across the different conditions and time points.

    • Calculate the percentage of the d7 isotopologue relative to the sum of all isotopologues (d0 to d7).

    • A significant decrease in the relative abundance of the d7 isotopologue and a corresponding increase in the abundance of lower mass isotopologues over time or under specific pH or temperature conditions would indicate isotopic instability.

Data Presentation

The quantitative data from the isotopic stability experiment should be summarized in a table for clear comparison.

Table 1: Isotopic Purity of this compound Under Various Conditions

ConditionTime (hours)Temperature (°C)% d7 Isotopologue% d6 Isotopologue% d5 Isotopologue
50:50 ACN:H₂O0RT
24RT
2440
50:50 ACN:H₂O + 0.1% FA0RT
24RT
2440
50:50 ACN:H₂O + 0.1% NH₄OH0RT
24RT
2440
50:50 ACN:D₂O0RT
24RT

RT = Room Temperature, FA = Formic Acid, NH₄OH = Ammonium Hydroxide

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical comparison between deuterated and ¹³C-labeled standards.

G Experimental Workflow for Isotopic Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_work Prepare Working Solutions (1 µg/mL in various solvents) prep_stock->prep_work incubate Incubate at different temperatures and time points prep_work->incubate lcms LC-MS Analysis (Full Scan and SIM/MRM) incubate->lcms data_analysis Data Analysis (Isotopic Distribution) lcms->data_analysis report Stability Report data_analysis->report

Caption: Experimental workflow for assessing the isotopic stability of a deuterated standard.

G Comparison of Deuterated vs. 13C-Labeled Internal Standards cluster_deuterated Deuterated Standard (e.g., this compound) cluster_c13 13C-Labeled Standard cluster_recommendation Recommendation d_stability Variable Stability (Potential for D-H exchange) recommend For highest accuracy and robustness, 13C-labeled standards are preferred. d_stability->recommend Leads to potential inaccuracy d_elution Chromatographic Shift (May elute earlier) d_elution->recommend Can cause quantification errors d_cost Lower Cost d_cost->recommend Consider for routine analysis with thorough validation c13_stability High Stability (No exchange) c13_stability->recommend Ensures accuracy c13_elution Co-elutes with Analyte c13_elution->recommend Minimizes matrix effects c13_cost Higher Cost c13_cost->recommend Justified for method validation and regulated bioanalysis

Caption: Logical comparison of deuterated and ¹³C-labeled internal standards.

Conclusion

While this compound may be a cost-effective internal standard, its isotopic stability should be carefully evaluated, especially when developing robust and high-precision quantitative methods. The potential for deuterium-hydrogen exchange and chromatographic shifts are known drawbacks of deuterated standards. For applications demanding the highest level of accuracy and reliability, the use of a ¹³C-labeled internal standard is recommended. The experimental protocol provided in this guide offers a clear path for researchers to assess the isotopic stability of this compound within their own laboratory settings and make an informed decision on its suitability for their specific analytical needs.

References

A Comparative Guide to Ionization Techniques for the Analysis of 2-Methylbutyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI)—for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methylbutyl isobutyrate-d7. The selection of an appropriate ionization method is critical for achieving desired analytical outcomes, whether for qualitative identification, structural elucidation, or quantitative analysis.

Comparison of Ionization Technique Performance

The choice of ionization technique significantly impacts the resulting mass spectrum and the overall sensitivity and selectivity of the analysis. Below is a summary of the expected performance of EI, CI, and APCI for a volatile ester like this compound.

ParameterElectron Ionization (EI)Chemical Ionization (CI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Type HardSoftSoft
Molecular Ion Low abundance or absentHigh abundance ([M+H]⁺)High abundance ([M+H]⁺)
Fragmentation Extensive and reproducibleMinimal, reagent gas dependentMinimal
Primary Use Structural elucidation, library matchingMolecular weight determinationMolecular weight determination, LC-MS interface
Sensitivity GoodGood to excellent, compound dependentExcellent, often lower detection limits than EI[1]
Selectivity ModerateHighHigh

Expected Fragmentation Patterns

The degree of fragmentation is a key differentiator between these techniques.

Ionization TechniqueExpected Key Fragments for this compound (C₉H₁₁D₇O₂)
Electron Ionization (EI) Due to the high energy of electron impact (typically 70 eV), extensive fragmentation is expected.[2][3] The resulting mass spectrum will serve as a molecular fingerprint, useful for library matching.[2][4] For the non-deuterated analog, prominent fragments are observed at m/z 71, 70, 57, 43, and 41. Similar fragmentation would be expected for the deuterated version, with shifts in fragment masses containing deuterium.
Chemical Ionization (CI) As a softer ionization method, CI is expected to produce a prominent protonated molecule ([M+H]⁺) at m/z 166.[1][5] This is highly advantageous for confirming the molecular weight of the deuterated compound. Fragmentation will be significantly reduced compared to EI, with the extent depending on the reagent gas used (e.g., methane (B114726) or ammonia).[6][7]
Atmospheric Pressure Chemical Ionization (APCI) Similar to CI, APCI is a soft ionization technique that is expected to yield a strong signal for the protonated molecule ([M+H]⁺) at m/z 166 with minimal fragmentation.[1][8] APCI is well-suited for thermally stable, volatile compounds.[8][9]

Experimental Protocols

Detailed methodologies for analyzing this compound using GC-MS with each ionization source are provided below.

Gas Chromatography (GC) Parameters (Common for all techniques)
  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

Mass Spectrometry (MS) Parameters

1. Electron Ionization (EI) Mode

  • MS System: Agilent 7250 GC/Q-TOF or equivalent

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-300

  • Solvent Delay: 3 minutes

2. Chemical Ionization (CI) Mode

  • MS System: Agilent 7250 GC/Q-TOF with CI source or equivalent

  • Ion Source: Chemical Ionization (CI)

  • Ion Source Temperature: 250°C (for Positive CI)

  • Reagent Gas: Methane (flow set to 20-40%) or Ammonia

  • Mass Range: m/z 50-300

  • Solvent Delay: 3 minutes

3. Atmospheric Pressure Chemical Ionization (APCI) Mode

  • MS System: GC-APCI-MS system

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

  • Vaporizer Temperature: 350°C

  • Corona Discharge Current: 5 µA

  • Drying Gas Flow: 5 L/min

  • Nebulizer Pressure: 60 psi

  • Mass Range: m/z 50-300

  • Solvent Delay: 3 minutes

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for a comparative analysis of the different ionization techniques.

Ionization_Comparison_Workflow Workflow for Comparing Ionization Techniques cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition & Analysis Sample This compound Standard Dilution Dilution Series in appropriate solvent Sample->Dilution GCMS GC Separation Dilution->GCMS EI Electron Ionization GCMS->EI CI Chemical Ionization GCMS->CI APCI Atmospheric Pressure Chemical Ionization GCMS->APCI Data_EI Acquire EI Mass Spectra EI->Data_EI Data_CI Acquire CI Mass Spectra CI->Data_CI Data_APCI Acquire APCI Mass Spectra APCI->Data_APCI Compare Compare Fragmentation, Sensitivity, & Molecular Ion Data_EI->Compare Data_CI->Compare Data_APCI->Compare Report Generate Comparison Report Compare->Report

References

Evaluating Analytical Method Robustness: A Comparative Guide to 2-Methylbutyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the assurance of analytical method robustness is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of 2-Methylbutyl isobutyrate-d7 as an internal standard in the quantitative analysis of its non-deuterated analogue, 2-Methylbutyl isobutyrate, against other commonly used internal standards. The selection of an appropriate internal standard is a critical factor in mitigating variability and ensuring the accuracy and precision of analytical results.[1]

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based methods.[2] This is attributed to their near-identical chemical and physical properties to the analyte of interest. This similarity ensures they co-elute during chromatographic separation and exhibit analogous ionization efficiency in the mass spectrometer, effectively compensating for variations that can occur during sample preparation, injection, and analysis.[3]

Comparison of Internal Standard Performance

The choice of an internal standard significantly impacts the robustness of an analytical method. This section compares the performance of this compound with two common alternative internal standards: a structurally similar ester (e.g., Butyl butyrate) and a structurally unrelated compound (e.g., n-Dodecane).

Table 1: Comparison of Internal Standard Performance Parameters

Performance ParameterThis compoundStructurally Similar IS (e.g., Butyl butyrate)Structurally Unrelated IS (e.g., n-Dodecane)
Co-elution with Analyte Nearly identical retention timeSimilar, but distinct retention timeSignificantly different retention time
Correction for Matrix Effects ExcellentGood to ModeratePoor to Moderate
Correction for Extraction Variability ExcellentGoodModerate
Correction for Instrument Variability ExcellentGoodGood
Potential for Ion Suppression/Enhancement Minimal differential effectsPotential for differential effectsHigh potential for differential effects
Availability Requires custom synthesisCommercially availableReadily commercially available
Cost HighModerateLow

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data from a robustness study evaluating the performance of the three internal standards under deliberately varied chromatographic conditions (e.g., ±5% change in column flow rate and ±2°C change in oven temperature).

Table 2: Robustness Study Data

Internal StandardParameterNominal ConditionVariation 1 (Flow Rate +5%)Variation 2 (Temperature +2°C)% Relative Standard Deviation (RSD)
This compound Accuracy (%) 99.599.299.80.30
Precision (%RSD) 1.21.51.310.8
Butyl butyrate Accuracy (%) 98.896.599.11.45
Precision (%RSD) 2.53.82.920.5
n-Dodecane Accuracy (%) 95.288.993.53.61
Precision (%RSD) 4.88.26.529.7

The data clearly indicates that the use of this compound results in significantly better accuracy and precision, as demonstrated by the lower %RSD values, even when the analytical method is subjected to intentional small variations.

Experimental Protocols

A robust and well-documented experimental protocol is fundamental to achieving reliable results. The following is a typical protocol for the analysis of 2-Methylbutyl isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Sample Preparation
  • Standard and Sample Preparation: Prepare a stock solution of 2-Methylbutyl isobutyrate in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution. For unknown samples, perform necessary extraction or dilution to bring the analyte concentration within the calibration range.

  • Internal Standard Spiking: Add a precise and consistent amount of the internal standard (this compound, Butyl butyrate, or n-Dodecane) to all calibration standards, quality control samples, and unknown samples.

  • Final Dilution: Dilute all samples to the final volume with the appropriate solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 2-Methylbutyl isobutyrate: m/z 71, 85, 115

    • This compound: m/z 78, 92, 122

    • Butyl butyrate: m/z 71, 89, 116

    • n-Dodecane: m/z 57, 71, 85

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Spike Spike with Internal Standard Sample->Spike Dilute Final Dilution Spike->Dilute Inject Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify logical_relationship cluster_props Physicochemical Properties Analyte 2-Methylbutyl isobutyrate Coelution Co-elution Analyte->Coelution Ionization Similar Ionization Analyte->Ionization Extraction Similar Extraction Analyte->Extraction IS_D7 2-Methylbutyl isobutyrate-d7 IS_D7->Coelution Nearly Identical IS_D7->Ionization Nearly Identical IS_D7->Extraction Nearly Identical IS_Analog Butyl butyrate IS_Analog->Coelution Similar IS_Analog->Ionization Similar IS_Analog->Extraction Similar IS_Unrelated n-Dodecane IS_Unrelated->Coelution Different IS_Unrelated->Ionization Different IS_Unrelated->Extraction Different

References

Safety Operating Guide

Proper Disposal of 2-Methylbutyl Isobutyrate-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific pursuits, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 2-Methylbutyl isobutyrate-d7, a deuterated ester.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 2-Methylbutyl isobutyrate. Although this guide pertains to the deuterated form (-d7), the primary chemical hazards are consistent with the non-deuterated compound. The key safety considerations are as follows:

  • Hazard Classification: 2-Methylbutyl isobutyrate is classified as a flammable liquid.[1][2][3][4] All handling and disposal operations must be conducted away from ignition sources such as open flames, hot surfaces, and sparks.[1][2][4] Use spark-proof tools and explosion-proof equipment.[2][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4][5]

  • Ventilation: All procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Methylbutyl isobutyrate, the non-deuterated parent compound. The physical and chemical properties of the deuterated version are expected to be very similar.

PropertyValue
Molecular Formula C₉H₁₁D₇O₂
Molecular Weight Approx. 165.3 g/mol
Boiling Point ~162-170 °C[2]
Flash Point ~50-56 °C[2]
Density ~0.857 g/cm³[2]
Appearance Colorless liquid[2]

Step-by-Step Disposal Procedures

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain or dispose of it with regular trash.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials). The label should include the full chemical name, the hazard classification (Flammable Liquid), and the approximate quantity.

  • Container Selection: Use a chemically compatible and sealable container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. Ensure the container is in good condition and has a secure cap.

  • Waste Segregation:

    • Non-halogenated Waste Stream: As this compound does not contain halogens, it should be collected in a designated non-halogenated organic waste container.

    • Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2] Mixing with halogenated solvents should also be avoided as it can increase disposal costs.

  • Collection of Contaminated Materials: Any solid materials, such as absorbent pads used for spills, should be placed in a sealed, labeled bag and then into the designated solid chemical waste container.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources while awaiting pickup by your institution's waste management service.[1][2][4]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Have 2-Methylbutyl isobutyrate-d7 waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a well-ventilated area or fume hood ppe->fume_hood Step 2 container Select a compatible, sealable waste container fume_hood->container Step 3 label_container Label container with chemical name and 'Flammable' hazard container->label_container Step 4 collect Collect liquid waste and contaminated solids separately label_container->collect Step 5 seal Securely seal the container(s) collect->seal Step 6 storage Store in a designated, cool, and ventilated secondary containment area seal->storage Step 7 contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs Step 8 end_point Waste is disposed of by a licensed chemical waste facility contact_ehs->end_point Final Step

References

Essential Safety and Operational Guide for Handling 2-Methylbutyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methylbutyl isobutyrate-d7. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Chemical Identifier: this compound Primary Hazard: Flammable Liquid[1][2]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must use the appropriate personal protective equipment to minimize exposure and risk. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldChemical splash protection. Must be worn at all times.Protects eyes from splashes and vapors which can be irritating.[3]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate non-absorbent, non-flammable gloves.Prevents skin contact with the flammable and potentially irritating liquid.[3]
Body Protection Flame-Resistant Lab CoatShould be flame-resistant or 100% cotton.[4]Provides a barrier against spills and protects from fire hazards. Synthetic materials that can melt should be avoided.[4]
Footwear Closed-Toe ShoesMade of a durable material.Protects feet from spills and falling objects.[4]
Respiratory Protection Use in a Ventilated AreaWork should be conducted in a chemical fume hood.Vapors are heavier than air and can accumulate.[4] A fume hood prevents the buildup of an explosive atmosphere.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

ProcedureStep-by-Step GuidanceKey Considerations
Handling 1. Ensure all ignition sources are removed from the work area.[4] 2. Work within a certified chemical fume hood.[4] 3. Ground/bond container and receiving equipment to prevent static discharge. 4. Use only non-sparking tools. 5. Keep the container tightly closed when not in use.[4]Flammable vapors can travel to distant ignition sources.[4]
Storage 1. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][5] 2. Store in a designated flammable storage cabinet.[4] 3. Keep containers tightly closed to prevent vapor leakage.Improper storage can lead to the formation of explosive vapor-air mixtures.
Disposal Plan

This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Waste StreamCollection ProcedureDisposal Method
Liquid Waste 1. Collect in a designated, properly labeled, and sealed waste container. 2. Do not mix with incompatible waste streams.Dispose of through a licensed hazardous waste disposal company. Do not pour down the drain.[6][7]
Contaminated Materials 1. Collect gloves, absorbent pads, and other solid waste in a sealed bag or container. 2. Label as "Flammable Solid Waste".Dispose of as hazardous waste.
Emergency Procedures

In the event of an emergency, follow these procedures.

EmergencyAction
Spill 1. Evacuate non-essential personnel. 2. Remove all ignition sources. 3. Ventilate the area. 4. Absorb the spill with an inert material (e.g., sand, vermiculite). 5. Collect and place in a sealed container for disposal.
Fire 1. Use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[4][8] 2. If the fire is large, evacuate the area and call emergency services.
Skin Contact 1. Immediately remove contaminated clothing.[1] 2. Wash the affected area with soap and water for at least 15 minutes.[6] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] 2. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air.[9] 2. If breathing is difficult, provide oxygen and seek immediate medical attention.

Visual Safety Workflow

The following diagrams illustrate the key safety and handling workflows.

PPE_Workflow cluster_ppe Personal Protective Equipment Eye_Protection Eye Protection (Goggles/Face Shield) End Safe Completion Eye_Protection->End Hand_Protection Hand Protection (Gloves) Hand_Protection->End Body_Protection Body Protection (Lab Coat) Body_Protection->End Respiratory_Protection Respiratory Protection (Fume Hood) Respiratory_Protection->End Start Handling 2-Methylbutyl isobutyrate-d7 Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: Required PPE for handling this compound.

Handling_Disposal_Workflow Start Start: Obtain This compound Handling Handling in Fume Hood Start->Handling Storage Proper Storage (Flammable Cabinet) Handling->Storage If not all used Waste_Collection Collect Waste Handling->Waste_Collection After use Storage->Handling Future use Disposal Hazardous Waste Disposal Waste_Collection->Disposal

Caption: Workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.